BI 01383298

Catalog No.
S521111
CAS No.
M.F
C19H19Cl2FN2O3S
M. Wt
445.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BI 01383298

Product Name

BI 01383298

IUPAC Name

1-(3,5-dichlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

Molecular Formula

C19H19Cl2FN2O3S

Molecular Weight

445.3 g/mol

InChI

InChI=1S/C19H19Cl2FN2O3S/c20-15-9-16(21)11-18(10-15)28(26,27)24-7-5-14(6-8-24)19(25)23-12-13-1-3-17(22)4-2-13/h1-4,9-11,14H,5-8,12H2,(H,23,25)

InChI Key

VUOYAALVGSMUHC-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl

solubility

Soluble in DMSO

Synonyms

BI01383298; BI-01383298; BI 01383298;

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl

The exact mass of the compound 1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide is 444.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical and physical data for BI 01383298 as provided by multiple suppliers and research consortia.

Property Value
Molecular Weight 444.0 g/mol [1] or 445.34 g/mol [2] [3] [4]
Molecular Formula C19H19Cl2FN2O3S [1] [2] [5]
IUPAC Name (1-(3,5-dichloro-phenylsulfonyl)-piperidin-4-yl)-((4-fluoro-phenyl)-methylamino)-methanone [1]
CAS Number 2227549-00-8 [2] [3] [4]
Purity Typically ≥98% to 99.91% (HPLC) [2] [3]
Storage Store as a powder at -20°C, protected from light [4] [5]

Solubility:

  • DMSO: Highly soluble (22.27 - 45 mg/mL) [2] [3] [5]
  • Water: Insoluble [3] [4]
  • Ethanol: Insoluble [3]
  • Assay Buffer: Soluble at 10 µM concentration [1]

Biological Activity & Pharmacological Profile

This compound demonstrates high potency and selectivity in inhibiting human NaCT.

Activity / Parameter Value / Description
IC50 (Human NaCT) 24 nM (HepG2, endogenous), 56 nM (HEK-hSLC13A5), ~100 nM [2] [3] [6]
Selectivity >1000-fold selective over other SLC13 family members and various transporters [2] [5]
Species Specificity Inhibits human NaCT; no effect on mouse Nact citrate transport [6] [7]
Cellular Effect Reduces HepG2 hepatocellular carcinoma cell proliferation [6] [5]

Inhibition of Other Substrates: While specific for human NaCT in citrate uptake assays, this compound can also inhibit the transport of L-arginine and its derivatives (ADMA, L-homoarginine) by both human and mouse transporters [7].

Experimental Protocols

Here are methodologies for key experiments using this compound, based on published research.

In Vitro Citrate Uptake Assay [6] [5]

This protocol measures the direct inhibitory effect of this compound on NaCT-mediated citrate uptake.

G A Plate Cells (HepG2 or transfected HEK293FT) B Pre-incubate with This compound or vehicle A->B C Initiate Uptake (Add ⁴⁴C-citrate) B->C D Incubate 30 min at 37°C C->D E Stop Uptake & Wash (Ice-cold buffer) D->E F Lyse Cells & Measure Radioactivity E->F

Citrate uptake assay workflow

  • Cell Lines: Use HepG2 cells (constitutive NaCT expression) or HEK293FT cells transiently transfected with human SLC13A5 [6] [5].
  • Inhibitor Pre-treatment: Remove culture medium and incubate cells in uptake buffer with or without this compound (e.g., 0.01 to 10 µM) for a desired period [6] [5]. For recovery experiments, wash off the inhibitor and re-incubate cells in fresh culture medium before the uptake assay [6].
  • Uptake Measurement: Initiate uptake by adding NaCl-based uptake buffer containing [14C]-citrate (e.g., 4 µM). Incubate for 30 minutes at 37°C [6] [5].
  • Termination: Remove radioactive medium, wash cells with ice-cold buffer, and lyse them [6] [5].
  • Data Analysis: Measure incorporated radioactivity and normalize to protein content. Determine Na+-dependent uptake by subtracting uptake in Na+-free (e.g., NMDG-Cl) buffer [6] [5].
Colony Formation Assay (Proliferation) [6] [5]

This protocol assesses the long-term impact of NaCT inhibition on cancer cell growth.

G A Seed HepG2 Cells (5000 cells/well in 6-well plate) B Treat with this compound (5 or 10 µM in 0.1% DMSO) A->B C Culture for 10 Days (Refresh medium + drug every 2 days) B->C D Fix & Stain Colonies (Giemsa stain) C->D E Quantify Colonies (Photograph and extract stain) D->E

Colony formation assay workflow

  • Cell Seeding: Seed HepG2 cells at a low density (e.g., 5000 cells per well) in 6-well plates [6] [5].
  • Long-Term Treatment: Culture cells in normal medium containing this compound (e.g., 5 or 10 µM) or vehicle control (0.1% DMSO). Replace the medium with fresh corresponding medium every two days [6] [5].
  • Colony Visualization: After 10 days, wash cells, fix with methanol, and stain with Giemsa stain. Photograph the colonies [6] [5].
  • Quantification: Extract the stain and quantify it spectrophotometrically, or count the colonies manually [6] [5].

Key Research Implications

  • Metabolic Diseases: Inhibiting NaCT mimics caloric restriction, showing promise for treating obesity, diabetes, and metabolic syndrome [6].
  • Cancer Therapy: Silencing SLC13A5 or inhibiting it with this compound suppresses hepatocellular carcinoma cell proliferation, positioning NaCT as a potential oncology target [6] [5].
  • Neurological Research: Mutations in SLC13A5 cause neonatal epilepsy, but this compound's inability to inhibit mouse NaCT complicates traditional animal modeling [7]. Recent findings that it inhibits mouse Nact-mediated arginine transport suggest a potential to study non-citrate substrates in the brain [7].

This compound is a powerful tool for probing human NaCT biology. Its distinct species specificity and irreversible mechanism are critical considerations for experimental design, particularly in translational studies.

References

sodium-coupled citrate transporter NaCT function

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Biology of NaCT

NaCT is a plasma membrane transporter that mediates the sodium-dependent uptake of citrate into cells. The table below summarizes its core biochemical and functional properties.

Property Description
Gene SLC13A5 [1]
Protein Name Sodium-coupled citrate transporter (NaCT) [1]
Key Substrate Citrate (with a preference over other TCA cycle intermediates) [2] [3]
Transport Stoichiometry Electrogenic; 4 Na+ ions per trivalent citrate anion [3] [4]
Primary Tissue Expression Liver (sinusoidal membrane of hepatocytes), neurons in the brain, testis (spermatozoa) [2] [3] [1]

| Human vs. Mouse Kinetics | Human NaCT: Low-affinity/high-capacity (Km ~600 μM) [3] Mouse NaCT: High-affinity/low-capacity (Km ~10-20 μM) [2] [3] | | Lithium Effect | Stimulates human NaCT transport activity; inhibits rodent NaCT [2] [3] |

Structural Mechanisms and Transport Cycle

Understanding NaCT's structure is key to grasping its function and inhibition. While mouse and human NaCT have not been crystallized, the cryo-EM structure of human NaCT was recently solved, revealing its homodimeric architecture [5].

Each protomer consists of a stationary scaffold domain (TMs 1-4, 7-9) and a mobile transport domain (TMs 5, 6, 10, 11) that moves the substrate across the membrane via an "elevator" mechanism [5]. The substrate-binding site, which accommodates citrate and inhibitors like PF-06649298, is located within the transport domain [5].

The following diagram illustrates the conformational changes of NaCT during its transport cycle, transitioning between outward-facing and inward-facing states.

NaCT_cycle OF Outward-Facing (OF) State IF Inward-Facing (IF) State OF->IF 1. Substrate binding & elevator transition IF->OF 3. Return transition (without substrate) Citrate Citrate & Na+ IF->Citrate 4. Intracellular substrate release Citrate->OF 2. Extracellular substrate release

Experimental Protocols for Functional Analysis

For researchers investigating NaCT, here are detailed methodologies for key functional assays.

Citrate Uptake Assay in Cell Culture

This is a direct method to measure NaCT transport activity.

  • Cell Models: Use HEK-293 or similar cell lines overexpressing human SLC13A5. These cells typically lack endogenous NaCT expression, providing a clean background [6] [5]. Primary human or mouse hepatocytes can also be used for a more native environment [2] [7].
  • Protocol Outline:
    • Culture & Plate Cells: Grow and plate cells in multi-well plates until they reach 80-90% confluency.
    • Uptake Buffer: Use a Hanks' Balanced Salt Solution (HBSS) or similar, containing ~136 mM NaCl to provide the sodium gradient for transport [2] [7].
    • Introduce Substrate: Incubate cells with a solution containing radiolabeled (e.g., ¹⁴C-citrate) or fluorescently tagged citrate for a defined period (e.g., 2-10 minutes) [7].
    • Terminate & Wash: Rapidly remove the substrate solution and wash cells with ice-cold buffer to stop transport.
    • Lysate & Quantify: Lyse the cells and measure the accumulated radioactivity or fluorescence using a scintillation counter or plate reader [7].
  • Inhibition Testing: To evaluate inhibitors, co-incubate the test compound with the citrate substrate. The half-maximal inhibitory concentration (IC₅₀) can then be calculated from the dose-response curve [7].
Cell Viability-Based Functional Screen (DMS Assay)

This indirect, high-throughput method was successfully used for deep mutational scanning (DMS) to characterize thousands of NaCT variants [6].

  • Principle: High intracellular citrate levels are toxic to cells, likely by inducing mitochondrial apoptosis. Functional NaCT expression increases citrate uptake, leading to dose-dependent cell death. Non-functional mutants confer resistance [6].
  • Workflow: The diagram below outlines the key steps in this screening process.

DMS_workflow Lib Create SLC13A5 Mutant Library Express Express Library in HEK293T Cells Lib->Express CitrateTreat Treat with 10 mM Citrate Express->CitrateTreat Sequence Sequence Over Time (Time Points: 0, 24, 48...168h) CitrateTreat->Sequence Analyze Analyze Variant Enrichment/Depletion Sequence->Analyze

NaCT in Human Disease and Drug Discovery

NaCT's central role in metabolism makes it a compelling target for several conditions.

Disease Area Role of NaCT & Therapeutic Approach Evidence
Metabolic Disorders Target for Inhibition: Reducing hepatic citrate uptake lowers fatty acid synthesis, improving insulin sensitivity and reducing liver fat. Knockout mice are protected from obesity and fatty liver [7] [8] [5]. Preclinical (Animal Models) [7]
SLC13A5 Epilepsy Target for Functional Restoration: Autosomal recessive loss-of-function mutations cause severe neonatal epileptic encephalopathy. Therapy aims to restore transporter function [6] [1] [9]. Human Genetics [1]
Cancer Metabolism Role in Nutrient Limitation: NaCT facilitates citrate import under nutrient-limited conditions, potentially supporting cancer cell metabolism [10]. Exploratory Research [10]
Inhibitor Development

Significant progress has been made in developing small-molecule inhibitors. For instance, compound PF-06649298 (PF2) is a potent, selective inhibitor that competes with citrate at the substrate binding site, as confirmed by cryo-EM [5]. Another dicarboxylate molecule, compound 2, was identified as a selective substrate-inhibitor with a clean in vitro safety profile, allowing for in vivo studies where it reduced hepatic lipid levels and improved glycemic control in mice [7].

Important Considerations for Translational Research

  • Critical Species Difference: The marked kinetic differences between human and mouse NaCT mean that data from rodent models cannot be directly extrapolated to humans. This is a crucial factor in drug development and in understanding why Slc13a5-knockout mice do not exhibit the epileptic phenotype seen in humans [3] [9].
  • Mechanism of SLC13A5 Epilepsy: The exact link between NaCT loss-of-function and seizures is not fully elucidated, but current evidence points to dysregulation of GABA signaling and hyperfunction of NMDA receptors in the brain, possibly related to citrate's role in chelating synaptic Zn²⁺ and other divalent cations [3] [6].

References

BI 01383298 irreversible non-competitive inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics of BI01383298

The table below summarizes the fundamental properties of BI01383298 as a NaCT inhibitor:

Property Description
Primary Target Human Na+/Citrate Transporter (hNaCT/SLC13A5) [1] [2]
Mechanism Irreversible, non-competitive inhibition [1] [2]
Species Specificity Inhibits human NaCT; no effect on mouse NaCT (Nact) for citrate transport [1] [3]
Key Functional Effect Exposure results in decreased proliferation of HepG2 cells (human liver cells) [1] [4]

Quantitative Biological Data

The following table consolidates the key quantitative data from various experimental models:

Parameter Value / Range Experimental Context
IC₅₀ (Citrate Uptake) ~100 nM [1] Human NaCT in HEK293 cells & constitutive NaCT in HepG2 cells
24 nM [4] HepG2 cells (endogenous SLC13A5 expression)
56 nM [4] HEK293 cells overexpressing hSLC13A5
Inhibition of Arginine Transport Significant inhibition [3] Human and mouse NaCT/Nact-mediated arginine, ADMA, and L-homoarginine uptake
Selectivity >1000-fold [4] Selective over other SLC13 family members and various transporters

Detailed Experimental Protocols

Here are the methodologies for key experiments characterizing BI01383298.

Uptake Measurement in HepG2 and HEK293FT Cells [1] [4]
  • Cell Culture: HepG2 cells are seeded and cultured for 1-2 days. HEK293FT cells are transfected with human or mouse SLC13A5 cDNA.
  • Inhibition & Uptake: Cells are incubated in a NaCl buffer with or without BI01383298. Uptake is initiated by adding [¹⁴C]-citrate.
  • Controls: Na+-dependent uptake is specifically calculated by subtracting uptake in a Na+-free (NMDG-Cl) buffer.
  • Recovery Experiments: To test irreversibility, the inhibitor is removed, cells are washed and incubated in fresh buffer, and citrate uptake is measured again.
  • Data Analysis: Uptake velocity is normalized to protein content. Kinetic parameters (Km, Vmax) are determined by fitting data to the Michaelis-Menten equation.
Colony Formation Assay [1] [4]
  • Procedure: HepG2 cells are seeded at a low density and cultured for 10 days in a medium containing BI01383298 or vehicle control (DMSO), with the medium changed every other day.
  • Analysis: After 10 days, cells are washed, fixed with methanol, and stained with Giemsa stain. Colonies are photographed, and the stain is extracted and quantified to assess the inhibitor's effect on cell proliferation.

Mechanism and Therapeutic Pathways

BI01383298 inhibits the human NaCT (SLC13A5), which normally transports citrate from the blood into hepatocytes and neurons. The following diagram illustrates the metabolic consequences of this inhibition, which underlies its therapeutic potential.

G cluster_hepatocyte Hepatocyte NaCT NaCT (SLC13A5) CytoplasmicCitrate Cytoplasmic Citrate NaCT->CytoplasmicCitrate Decreased BI BI01383298 BI->NaCT Irreversible Inhibition Citrate Blood Citrate Citrate->NaCT Influx FattyAcidsCholesterol Fatty Acid & Cholesterol Synthesis ↓ CytoplasmicCitrate->FattyAcidsCholesterol FattyAcidOxidation Fatty Acid Oxidation ↑ CytoplasmicCitrate->FattyAcidOxidation Glycolysis Glycolysis ↑ CytoplasmicCitrate->Glycolysis Gluconeogenesis Gluconeogenesis ↓ CytoplasmicCitrate->Gluconeogenesis ObesityDiabetes Therapeutic Outcome: Protection from Obesity & Diabetes FattyAcidsCholesterol->ObesityDiabetes Protection against FattyAcidOxidation->ObesityDiabetes Glycolysis->ObesityDiabetes Gluconeogenesis->ObesityDiabetes

Figure 1: Metabolic impact of NaCT inhibition. BI01383298 blocks citrate uptake, altering key pathways in hepatocytes to produce beneficial metabolic effects.

Important Research Considerations

  • Species Specificity is Critical: BI01383298's inactivity on mouse NaCT means data from standard mouse models cannot be directly translated to humans [1] [5].
  • Complex Substrate Profile: While specific for citrate transport inhibition over other tested substrates, BI01383298 also blocks the transport of L-arginine and its derivatives (ADMA, L-homoarginine) by both human and mouse transporters [3] [6].
  • Therapeutic Potential and Challenge: Inhibiting hepatic NaCT is a promising strategy for treating metabolic diseases. However, as human SLC13A5 loss-of-function mutations cause epileptic encephalopathy, a key challenge is developing inhibitors that do not cross the blood-brain barrier to avoid neurological side effects [5].

References

SLC13A5 NaCT mINDY transporter role in metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Biological Functions and Metabolic Roles of NaCT

The sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene, is a plasma membrane transporter that facilitates the cellular uptake of citrate and other intermediates of the tricarboxylic acid (TCA) cycle [1] [2]. Its function is critical in regulating systemic energy metabolism.

  • Primary Function and Mechanism: NaCT mediates the electrogenic, sodium-dependent co-transport of divalent citrate anions from the extracellular space into the cell [3]. This process couples the transport of one citrate molecule to the co-transport of three to four Na+ ions [3].
  • Key Metabolic Roles:
    • Precursor for Fatty Acid Synthesis: In the liver, cytosolic citrate is a primary carbon source for de novo lipogenesis. Imported citrate is cleaved by ATP-citrate lyase (ACLY) to generate acetyl-CoA, the fundamental building block for fatty acids and cholesterol [1] [3].
    • Allosteric Regulation: Citrate allosterically activates acetyl-CoA carboxylase (ACC), the first committed enzyme in fatty acid synthesis, and inhibits phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis [1]. This dual role makes citrate a key metabolic regulator.
    • Neuromodulation: In the brain, citrate is abundant in the cerebrospinal fluid and is implicated in influencing neuronal excitability, potentially through chelation of ions or as a precursor for neurotransmitters like glutamate and GABA [2] [4].

The table below summarizes the quantitative transport characteristics of human NaCT compared to its rodent ortholog, highlighting critical species-specific differences.

Feature Human NaCT Rodent NaCT
Citrate Transport Affinity (KM) Low-affinity (≈ 650–5000 µM) [2] High-affinity (≈ 20–40 µM) [2]
Transport Capacity High-capacity [2] Low-capacity [2]
Lithium (Li⁺) Effect Marked activation of transport [2] Inhibition of transport [2]
Physiological Implication Not saturated at physiological plasma citrate (≈ 200 µM) [2] Near saturation at physiological concentrations [2]

Structural Insights and Inhibition Mechanisms

Recent high-resolution structures have greatly advanced the understanding of NaCT's function and inhibition.

  • Overall Architecture: Cryo-EM structures reveal that human NaCT functions as a homodimer [1]. Each protomer consists of a static scaffold domain (TMs 1-4, 7-9) and a mobile transport domain (TMs 5, 6, 10, 11) that undergoes conformational changes to shuttle the substrate across the membrane [1]. This follows an "elevator" transport mechanism.
  • Substrate and Inhibitor Binding: The substrate-binding site is located within the transport domain and is formed by two conserved Ser-Asn-Thr (SNT) signature motifs [1]. The small-molecule inhibitor PF-06649298 (PF2) contains a dicarboxylate moiety and competes for the same binding site as citrate, acting as a direct competitive inhibitor and arresting the transport cycle [1].
  • Rationalizing Disease Mutations: Structural models show that many loss-of-function mutations (e.g., G219R, T227M, L488P) cluster in key regions. Some disrupt sodium or citrate binding, while others (e.g., C50R, G417E) cause protein misfolding and retention in the endoplasmic reticulum, preventing proper trafficking to the plasma membrane [4] [5].

The following diagram illustrates the conformational changes of the NaCT dimer during its transport cycle, based on structural data.

NaCT_Transport Outward Outward-Facing State Inward Inward-Facing State Outward->Inward Substrate Binding Inward->Outward Elevator Reset Release Substrate Release Inward->Release Citrate_Na Citrate & Na⁺ Citrate_Na->Outward

NaCT transport cycle showing the elevator-like movement of the transport domain between outward-facing and inward-facing states.

Association with Human Diseases

NaCT has emerged as a significant protein in two contrasting disease areas: metabolic syndrome and a rare neurological disorder.

  • SLC13A5 Citrate Transporter Disorder: This is an autosomal recessive epileptic encephalopathy caused by biallelic loss-of-function mutations in the SLC13A5 gene [6] [4]. Key clinical features include:
    • Early-Onset Seizures: Seizures begin within the first few days of life and are often intractable [6] [4].
    • Developmental Delay: Patients experience global developmental delay, movement disorders, and limited expressive language [6] [7].
    • Tooth Abnormalities: Defects in tooth enamel (hypoplasia) are common [6] [5].
    • Biomarker: Elevated levels of citrate in both plasma and cerebrospinal fluid are a hallmark of the disorder [2] [4].
  • Metabolic Diseases: In contrast to the neurological disorder, reduced NaCT function in the liver is protective.
    • Protective Role of Inhibition: Knockout of Slc13a5 in mice protected them from high-fat diet-induced obesity, insulin resistance, and hepatic steatosis by reducing lipogenesis and enhancing lipid oxidation [3].
    • Therapeutic Target: NaCT is a promising drug target for treating non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity [1] [3]. Inhibiting NaCT reduces the cytosolic citrate pool available for fat synthesis.

Research Methodologies and Experimental Models

A variety of models and techniques are used to study the biology and pathophysiology of NaCT.

  • In Vitro Models:
    • Heterologous Expression Systems: HEK293 and COS-7 cells are commonly transfected with wild-type or mutant SLC13A5 cDNA to study protein expression, localization (via immunoblotting and confocal microscopy), and transport function (via radiolabeled or fluorescent citrate uptake assays) [5].
    • Hepatoma Cell Lines: HepG2 cells are used to investigate the role of NaCT in hepatic lipid metabolism. siRNA knockdown of SLC13A5 in these cells reduces lipid content [3].
  • In Vivo Models:
    • siRNA Knockdown: Liver-selective siRNA-mediated knockdown of Slc13a5 in adult mice fed a Western diet prevented hepatic steatosis and improved insulin sensitivity, independent of body weight changes [3].
    • Genetic Knockout Mice: Whole-body Slc13a5-/- mice are protected from adiposity and insulin resistance, mirroring a caloric restriction phenotype [3] [7].
  • Advanced Models:
    • Patient-derived iPSCs: Induced pluripotent stem cells (iPSCs) from patients with SLC13A5 disorder can be differentiated into neurons and hepatocytes. These models better recapitulate human physiology and are used to explore cell-type-specific disease mechanisms [4].
    • Deep Mutational Scanning (DMS): A recent large-scale study experimentally assessed the functional impact of nearly 10,000 SLC13A5 mutations, providing a comprehensive map of variants that disrupt transporter production, membrane localization, or citrate uptake function [8].

The workflow for a standard citrate uptake assay to characterize NaCT function or inhibition is summarized below.

Uptake_Assay Plate Plate Cells (e.g., HEK293) Transfect Transfect with SLC13A5 DNA Plate->Transfect Inhibitor Pre-incubate with Inhibitor (Optional) Transfect->Inhibitor Uptake Initiate Uptake with ¹⁴C-Citrate Inhibitor->Uptake Stop Stop Reaction & Wash Cells Uptake->Stop Measure Measure Radioactivity Stop->Measure

Generalized workflow for a radiolabeled citrate uptake assay in cultured cells.

References

Comprehensive Technical Guide: NaCT Citrate Transport in Hepatocytes and Therapeutic Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NaCT Biology and Function

The Sodium-coupled Citrate Transporter (NaCT/SLC13A5) is a critical membrane protein responsible for the cellular uptake of citrate in a sodium-dependent manner. As a member of the solute carrier family 13 (SLC13), NaCT functions as a key regulatory point in intermediary metabolism by controlling the flux of citrate from the extracellular space into the cytosol. NaCT is predominantly expressed in hepatocytes within the liver, with additional significant expression in the brain, testis, and salivary gland, reflecting its tissue-specific metabolic roles [1] [2]. The transporter exhibits a distinct preference for citrate over other dicarboxylates, with a high binding affinity that enables efficient citrate uptake even at physiological plasma concentrations of approximately 100-150 μM [3] [2]. This selective transport capability positions NaCT as a crucial link between circulatory citrate and intracellular metabolic processes, particularly in tissues with high lipogenic potential like the liver.

The molecular architecture of NaCT has recently been elucidated through cryo-electron microscopy studies, revealing important insights into its structure-function relationship. NaCT forms a homodimeric complex with each protomer consisting of a scaffold domain and a transport domain [1]. The transport domain contains two conserved Ser-Asn-Thr (SNT) signature motifs that coordinate sodium ions and form critical components of the substrate binding pocket. These structural features facilitate the elevator mechanism of transport, wherein the transport domain undergoes rigid-body movements to translocate citrate across the membrane barrier [1]. The binding site accommodates the tricarboxylate anion through specific ionic and hydrogen-bonding interactions, with the citrate molecule coordinated by residues from transmembrane helices TM5, TM6, and TM10. This precise molecular arrangement explains both the substrate specificity and the sodium coupling mechanism that drives citrate accumulation against concentration gradients, ultimately influencing multiple metabolic pathways in hepatocytes.

Table 1: Key Characteristics of Human NaCT (SLC13A5)

Parameter Details Experimental Evidence
Gene Locus Chromosome 17 (17p13.1) Genomic studies
Protein Structure Homodimer with 11 transmembrane helices per protomer Cryo-EM (3.04 Å resolution) [1]
Primary Substrate Citrate (preferred over other dicarboxylates) Transport assays [3]
Sodium Coupling 4:1 Na+:citrate stoichiometry Electrophysiological studies
Tissue Expression Liver > Brain > Testis > Salivary Gland Transcriptomics, qPCR [2]
Inhibitor Examples PF-06649298 (Compound 2), PF-06678419 (Compound 4) Patent literature [3]

Therapeutic Rationale for NaCT Targeting

NaCT Inhibition for Metabolic Disorders

The inhibition of hepatic NaCT has emerged as a promising therapeutic strategy for treating metabolic disorders including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD). The fundamental rationale stems from citrate's dual role as a metabolic intermediate and a key regulatory molecule. Intracellular citrate allosterically inhibits phosphofructokinase (PFK), the rate-limiting enzyme of glycolysis, while simultaneously promoting the polymerization and activation of acetyl-CoA carboxylase (ACC), which catalyzes the committed step in de novo lipogenesis (DNL) [3]. By reducing hepatic citrate uptake, NaCT inhibitors potentially decrease glycolytic flux while diminishing the substrate availability and allosteric activation necessary for DNL. This dual mechanism offers a unique approach to addressing multiple pathological features of metabolic syndrome, including hepatic steatosis, hyperglycemia, and insulin resistance [3].

Substantial evidence from genetic and pharmacological studies supports the therapeutic potential of NaCT inhibition. SLC13A5 knockout mice demonstrate a metabolicly favorable phenotype characterized by improved glycemic control, reduced hepatic lipid accumulation, and enhanced insulin sensitivity, particularly when challenged with a high-fat diet [3]. These protective effects are attributed primarily to suppressed hepatic glucose production and reduced lipogenesis. Similarly, antisense oligonucleotide-mediated knockdown of SLC13A5 in rats replicated these metabolic benefits, confirming the potential of pharmacological NaCT inhibition [3]. More recently, human genetic evidence from Mendelian randomization studies has corroborated these findings, showing that genetically proxied SLC13A5 inhibition associates with improved kidney function parameters, including higher estimated glomerular filtration rate (eGFR) and lower blood urea nitrogen (BUN) [4]. This human genetic validation significantly strengthens the therapeutic rationale for NaCT inhibitor development.

Clinical Evidence and Pathological Associations

Human pathological studies have revealed significant associations between NaCT expression and metabolic diseases. Patients with non-alcoholic fatty liver disease (NAFLD) demonstrate elevated hepatic SLC13A5 expression that positively correlates with both body fat percentage and liver fat content [2]. This overexpression potentially enhances citrate uptake, thereby accelerating lipogenesis and exacerbating hepatic steatosis. Interestingly, NaCT inhibition may also offer renoprotective effects through a different mechanism. By reducing hepatic citrate clearance, SLC13A5 inhibitors increase plasma citrate levels, making more citrate available for renal energy metabolism [4]. The kidney relies on citric acid cycle intermediates for energy production, particularly in the proximal tubules, and enhanced citrate delivery may support renal function under pathological conditions. This mechanism is supported by Mendelian randomization data showing that genetic variants associated with SLC13A5 inhibition and consequent elevated plasma citrate correlate with improved kidney function parameters [4].

The therapeutic potential of NaCT inhibition extends beyond metabolic diseases to neurological disorders, though with important caveats. Loss-of-function mutations in SLC13A5 cause a severe form of early-onset epileptic encephalopathy (SLC13A5-Epilepsy) in newborns, characterized by seizures and developmental delay [1]. This neurological phenotype appears to result from impaired citrate uptake in the brain, leading to altered neuronal metabolism and function. Paradoxically, while complete loss of NaCT function in the brain is pathological, partial inhibition of hepatic NaCT may remain therapeutically beneficial due to the tissue-specific expression and functions of citrate. This dichotomy highlights the importance of tissue-specific targeting in NaCT inhibitor development, aiming to achieve hepatic effects without significant brain exposure. The contrasting outcomes of NaCT inhibition in different tissues underscore the complex physiology of citrate metabolism and the need for carefully designed therapeutic agents.

NaCT Inhibitor Characterization

The development of potent and selective NaCT inhibitors has been a focus of pharmaceutical research, culminating in the discovery of several promising compounds. Among the most characterized inhibitors is PF-06649298 (Compound 2), a novel small dicarboxylate molecule that demonstrates high potency and selectivity for NaCT. This compound inhibits citrate transport with an IC~50~ of 0.41 μM in HEK-293 cells overexpressing SLC13A5, while showing significantly reduced potency in cryopreserved human hepatocytes (IC~50~ = 16.2 μM) and mouse hepatocytes (IC~50~ = 4.5 μM) [3]. The stereochemistry of Compound 2 is critical for its activity, with the R-enantiomer exhibiting approximately 60-fold greater potency than the S-enantiomer, highlighting the stereosensitive nature of NaCT inhibition [3]. Another compound, PF-06678419 (Compound 4), an iodo-substituted analog, demonstrates similar potency (IC~50~ = 0.44 μM) but reduced selectivity within the SLC13 transporter family [3].

Mechanistic studies have revealed that these dicarboxylate inhibitors function as both substrates and competitive inhibitors of NaCT. Binding and transport experiments using tritiated Compound 2 ([³H]-2) demonstrated that the inhibitor specifically interacts with NaCT in a sodium-dependent manner and competes with citrate for the same binding site [3]. This competitive inhibition suggests that the compounds are recognized as substrates and transported into cells, thereby blocking citrate uptake. Structural biology approaches have provided atomic-level insights into the inhibition mechanism through cryo-EM structures of NaCT in complex with PF-06649298 [1]. These structures reveal that the inhibitor binds at the same site as citrate, occupying the substrate-binding pocket in the transport domain and effectively arresting the transporter's conformational cycle. The inhibitor-protein interactions explain the selectivity profile of these compounds, which preferentially inhibit NaCT over the homologous dicarboxylate transporters NaDC1 and NaDC3, addressing potential off-target effects [1].

Table 2: Characteristics of Representative NaCT Inhibitors

Compound IC~50~ in HEK-NaCT Cells Selectivity (NaDC1/NaDC3) Key Properties Mechanism
PF-06649298 (Compound 2) 0.41 μM >100-fold selective Low MW, polar dicarboxylate; poor membrane permeability Competitive substrate inhibitor [3]
PF-06678419 (Compound 4) 0.44 μM Reduced selectivity Iodo-substituted analog Competitive inhibitor [3]
Earlier compounds ~1 mM Not selective Cytotoxicity concerns Weak inhibition [3]

Experimental Models for NaCT Research

In Vitro and Ex Vivo Models

The study of NaCT function and inhibition employs various in vitro model systems, each with distinct advantages and limitations. Heterologous expression systems using HEK-293 or CHO cells stably transfected with SLC13A5 provide a controlled environment for initial compound screening and mechanistic studies. These systems offer high signal-to-noise ratios by minimizing background citrate transport and allow for precise manipulation of experimental conditions [3]. However, they lack the native cellular context of hepatocytes, which may influence transporter function and regulation. For more physiologically relevant studies, primary hepatocytes from human, rat, or mouse sources represent the gold standard. Primary hepatocytes maintain endogenous expression of NaCT as well as the complete metabolic network necessary for interpreting the functional consequences of citrate transport [2]. Recent protocol optimizations have improved the yield and viability of isolated hepatocytes, achieving approximately 75-90 million cells per rat liver with 86-93% viability [5].

For specialized applications investigating hepatobiliary disposition, sandwich-cultured hepatocytes (SCH) offer significant advantages. SCH maintain hepatocyte polarity with proper localization of basolateral and canalicular transporters, including functional bile networks [6]. This model system is particularly valuable for studying the interplay between NaCT-mediated citrate uptake and subsequent metabolic fate, including potential biliary excretion of metabolites. SCH have been used extensively to assess hepatobiliary disposition of endogenous compounds and xenobiotics, with maintained expression of uptake transporters (NTCP, OATPs) and canalicular efflux transporters (BSEP, P-gp, MRP2) over several days in culture [6]. For metabolic studies, hepatoma cell lines such as HepG2 and Huh7 endogenously express SLC13A5 and have been instrumental in elucidating the metabolic consequences of NaCT inhibition, particularly under nutrient-limited or hypoxic conditions [2].

In Vivo Models and Genetic Approaches

Genetic mouse models have been fundamental in validating NaCT as a therapeutic target and understanding its physiological functions. SLC13A5 knockout mice display a metabolically favorable phenotype characterized by protection against high-fat diet-induced obesity, insulin resistance, and hepatic steatosis [3]. These animals exhibit increased energy expenditure, enhanced lipid oxidation, and reduced lipogenesis, providing compelling evidence for the metabolic benefits of NaCT inhibition. Complementary to genetic ablation, antisense oligonucleotide (ASO)-mediated knockdown of SLC13A5 in rats has confirmed these metabolic improvements, including enhanced insulin sensitivity and reduced hepatic triglyceride content [3]. These genetic approaches have been instrumental in establishing the therapeutic rationale for NaCT inhibition in metabolic diseases.

Beyond conventional rodent models, human genetic studies using Mendelian randomization have provided crucial human-centric validation of NaCT targeting. This approach leverages naturally occurring genetic variants in the SLC13A5 gene region that are associated with elevated plasma citrate levels (presumably reflecting reduced NaCT function) to infer the therapeutic effects of pharmacological inhibition [4]. These studies have demonstrated that genetically proxied SLC13A5 inhibition associates with improved kidney function, higher plasma calcium, and lower fasting glucose, providing valuable insights into potential clinical applications and safety profiles [4]. Additionally, models of SLC13A5 deficiency have been developed to understand the neurological consequences of impaired citrate transport, particularly relevant for the rare SLC13A5-Epilepsy disorder. These complementary model systems collectively enable comprehensive evaluation of NaCT function and inhibition across physiological and pathological contexts.

Research Methodologies and Protocols

Citrate Uptake and Inhibition Assays

The core methodology for evaluating NaCT function involves measuring radiolabeled citrate uptake in cellular systems. The standard protocol utilizes [¹⁴C]-citrate or [³H]-citrate to quantify transport activity in NaCT-expressing cells. For this assay, cells are seeded in multi-well plates and grown to confluence. Before the experiment, cells are washed with uptake buffer (e.g., Hank's Balanced Salt Solution) and pre-incubated for a brief period [3]. The reaction is initiated by adding uptake buffer containing radiolabeled citrate (typically 1-10 μCi/mL) with or without inhibitors. After incubation (usually 2-10 minutes at 37°C), uptake is terminated by rapid washing with ice-cold buffer, followed by cell lysis and scintillation counting. Sodium dependence can be confirmed by replacing sodium with choline or lithium in the uptake buffer. For inhibitor screening, test compounds are added at varying concentrations during the uptake phase, and IC~50~ values are determined using nonlinear regression of concentration-response data [3].

For more detailed mechanistic studies, saturation kinetics experiments are performed by measuring citrate uptake across a range of substrate concentrations (e.g., 1 μM to 10 mM). These data allow calculation of the Michaelis-Menten parameters K~m~ (affinity) and V~max~ (capacity) for citrate transport. Competition experiments can further characterize inhibitor specificity by testing whether excess unlabeled citrate or other dicarboxylates effectively compete with radiolabeled citrate uptake. In the case of substrate-like inhibitors such as PF-06649298, trans-stimulation experiments can be conducted, where preloading cells with unlabeled compound potentially enhances the efflux of preloaded radiolabeled citrate, confirming the compound's transport by NaCT [3]. For compounds with poor membrane permeability, such as dicarboxylate inhibitors, uptake experiments in inverted membrane vesicles may be necessary to distinguish between transport and binding.

Hepatocyte Isolation and Culture Models

The isolated perfused rat liver model provides an ex vivo system for studying hepatic citrate uptake and metabolism. The standard protocol involves in situ perfusion of the liver via the portal vein with a calcium-free EDTA buffer (37°C) to flush out blood and disrupt cell-cell connections, followed by perfusion with collagenase IV-containing buffer to digest the extracellular matrix [5]. The liver is then carefully dissociated, and hepatocytes are purified through density-gradient centrifugation using Percoll or similar media. Optimal results are achieved with perfusion flow rates of 25-40 mL/min, collagenase concentrations of 50-100 μg/mL, and minimal mechanical disruption during dissociation [5]. With this approach, yields of 75-90 million hepatocytes per rat liver with 86-93% viability can be consistently obtained.

For sandwich-cultured hepatocytes (SCH), the isolated hepatocytes are seeded onto collagen-coated plates at high density (0.7-1.0 million cells/well) and allowed to attach for 4-6 hours. After attachment, the cells are overlaid with a second layer of gelled collagen (or Matrigel) to establish the sandwich configuration that promotes polarization and maintenance of hepatocyte function [6]. The SCH model is particularly valuable for investigating the interplay between citrate uptake and metabolism, as these cultures maintain expression and proper localization of hepatic transporters and metabolic enzymes for several days. For metabolic studies, SCH or conventional hepatocyte cultures can be incubated with [¹³C]-labeled citrate to track its metabolic fate using stable isotope tracing and mass spectrometry analysis. This approach has demonstrated that exogenous citrate significantly contributes to central carbon metabolism and de novo lipogenesis, particularly under hypoxic conditions or nutrient limitation [2].

G Start Research Question InVitro In Vitro Studies Start->InVitro CellModels Cell Model Selection (HEK-NaCT, Hepatocytes) InVitro->CellModels InhibitorScreening Inhibitor Screening (Citrate Uptake Assays) CellModels->InhibitorScreening MechanisticStudies Mechanistic Studies (Kinetics, Binding) InhibitorScreening->MechanisticStudies InVivo In Vivo Validation MechanisticStudies->InVivo AnimalModels Animal Models (KO mice, HFD models) InVivo->AnimalModels Efficacy Efficacy Assessment (Metabolic Parameters) AnimalModels->Efficacy Toxicology Toxicology Evaluation Efficacy->Toxicology Translation Clinical Translation Toxicology->Translation Biomarkers Biomarker Validation (Plasma Citrate/Calcium) Translation->Biomarkers HumanData Human Genetic Data (Mendelian Randomization) Translation->HumanData

Research workflow for NaCT inhibitor development

Conclusion and Future Directions

The study of NaCT citrate transport in hepatocytes has evolved from basic biological investigation to targeted therapeutic development with significant clinical potential. The compelling preclinical evidence from genetic and pharmacological studies, combined with emerging human genetic validation, strongly supports NaCT inhibition as a promising approach for treating metabolic disorders including NAFLD, type 2 diabetes, and obesity. The recent structural insights into NaCT-inhibitor complexes provide a rational foundation for optimizing compound selectivity and potency while minimizing potential off-target effects [1]. As research progresses, several key areas warrant continued focus, including the refinement of tissue-specific targeting strategies to maximize hepatic effects while avoiding neurological consequences, the identification of robust biomarkers for clinical development, and the exploration of potential applications in renal diseases based on Mendelian randomization data [4].

For researchers entering this field, the integrated experimental approaches outlined in this guide provide a comprehensive framework for investigating NaCT biology and therapeutic modulation. The combination of in vitro screening systems, physiologically relevant hepatocyte models, and validated animal models enables rigorous evaluation of potential NaCT inhibitors at multiple levels. Moving forward, the translation of NaCT inhibitors into clinical testing will benefit from careful consideration of the human genetic evidence, which suggests not only efficacy parameters but also potential safety considerations. The continued elucidation of NaCT's role in hepatic metabolism and its integration with broader physiological processes will undoubtedly yield new insights and opportunities for therapeutic intervention in metabolic diseases.

G clusterHepatic Hepatic Mechanism clusterSystemic Systemic Mechanism NaCT NaCT Inhibition Hepatic Hepatic Effects NaCT->Hepatic Systemic Systemic Effects NaCT->Systemic ReducedCitrate Reduced Hepatic Citrate Uptake Hepatic->ReducedCitrate Metabolic Metabolic Consequences ReducedCitrate->Metabolic LessPFKInhibition LessPFKInhibition ReducedCitrate->LessPFKInhibition Decreased Cytosolic Citrate LessACCActivation LessACCActivation ReducedCitrate->LessACCActivation Decreased Cytosolic Citrate HepaticOutcomes Therapeutic Outcomes Metabolic->HepaticOutcomes ImprovedGlucose Improved Glucose Homeostasis ReducedSteatosis Reduced Hepatic Steatosis PlasmaCitrate Increased Plasma Citrate Systemic->PlasmaCitrate Renal Renal Consequences PlasmaCitrate->Renal MoreRenalCitrate MoreRenalCitrate PlasmaCitrate->MoreRenalCitrate MoreCalcium MoreCalcium PlasmaCitrate->MoreCalcium Reduced Chelation SystemicOutcomes Therapeutic Outcomes Renal->SystemicOutcomes BetterRenalFunction Improved Renal Function BoneEffects Potential Bone Effects IncreasedGlycolysis IncreasedGlycolysis LessPFKInhibition->IncreasedGlycolysis ReducedLipogenesis ReducedLipogenesis LessACCActivation->ReducedLipogenesis IncreasedGlycolysis->ImprovedGlucose ReducedLipogenesis->ReducedSteatosis ImprovedEnergy ImprovedEnergy MoreRenalCitrate->ImprovedEnergy ImprovedEnergy->BetterRenalFunction MoreCalcium->BoneEffects

References

BI 01383298 citrate uptake assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Quantitative Data

The following table summarizes the key characteristics of BI 01383298 as reported in the literature [1] [2].

Property Details
IUPAC Name 1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide [2]
CAS Number 2227549-00-8 [2]
Molecular Formula C₁₉H₁₉Cl₂FN₂O₃S [2]
Molecular Weight 445.34 g/mol [2]
Target Sodium-coupled citrate transporter (NaCT/SLC13A5) [1] [2]
IC₅₀ (Human NaCT) ~100 nM (HEK293 cells); ~24 nM (HepG2 cells) [1] [2]
Inhibition Mode Irreversible & Non-competitive [1]
Species Specificity Inhibits human NaCT; no effect on mouse NaCT [1]
Selectivity >1000-fold selective over other SLC13 family members [2]

Detailed Experimental Protocols

Here is the detailed methodology for the citrate uptake assay and a cell proliferation assay as described in the research [1] [2].

Citrate Uptake Measurement in HepG2 Cells

This protocol measures the inhibitory effect of this compound on the constitutive activity of SLC13A5 in a human hepatocellular carcinoma cell line.

  • Cell Line: HepG2 cells (ATCC: CVCL_0027) [1] [2].
  • Cell Culture: Culture cells in high-glucose DMEM, supplemented with 10% FBS, 1% penicillin/streptomycin, 1 mM pyruvate, and 1 mM non-essential amino acids [1] [2].
  • Seeding: Seed cells at a density of 4 × 10⁵ cells per well on 24-well culture plates and culture for 1–2 days prior to the assay [1] [2].
  • Assay Buffer: Use a NaCl buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.5). For human SLC13A5, include 10 mM LiCl as it is an activator. Note: LiCl is an inhibitor of the murine transporter [1] [2].
  • Inhibition:
    • Remove culture medium by aspiration.
    • Incubate cells in NaCl buffer with or without BI01383298 (e.g., at various concentrations for IC₅₀ determination) for the desired time interval [1] [2].
    • An inactive chemical analogue, BI01372674 (10 µM), can be used as a negative control in 0.1% DMSO [1].
  • Uptake Initiation:
    • Initiate uptake by adding uptake buffer containing [¹⁴C]-Citrate (0.1 µCi; 4 µM citrate).
    • Incubate for 30 minutes at 37°C [1] [2].
  • Termination & Measurement:
    • Remove the radioactive medium.
    • Wash cells with ice-cold uptake buffer to stop the reaction.
    • Lyse cells and measure incorporated radioactivity using a scintillation counter [1] [2].
  • Data Normalization:
    • Determine Na⁺-dependent citrate uptake by subtracting uptake measured in an NMDG-Cl (Na⁺-free) buffer from uptake in the NaCl buffer.
    • Normalize uptake values to the total protein content of the cells, measured using a BCA Protein Assay Kit [1] [2].
  • Kinetic Analysis:
    • Perform uptake at varying citrate concentrations (e.g., 0.5–30 mM).
    • Subtract the non-saturable component (estimated from uptake in Na⁺-free buffer) from the total uptake velocity.
    • Analyze the saturable component using the Michaelis-Menten equation (e.g., with GraphPad Prism software) and present data as an Eadie-Hofstee plot [1].
Colony Formation Assay (Cell Proliferation)

This protocol assesses the long-term effect of this compound on HepG2 cell proliferation [1] [2].

  • Seeding: Seed HepG2 cells at 5000 cells per well in 6-well culture plates.
  • Treatment: Culture cells in normal medium containing:
    • 0.1% DMSO (vehicle control)
    • 5 or 10 µM BI01383298 (in 0.1% DMSO)
  • Maintenance: Change the medium with fresh corresponding medium every other day for 10 days.
  • Analysis:
    • Wash cells with phosphate-buffered saline (PBS).
    • Fix cells with methanol.
    • Stain with Giemsa stain.
    • Photograph colonies.
    • For quantification, extract the stain and measure its absorbance [1] [2].

Experimental Workflow and Mechanism of Action

The diagram below illustrates the key steps and logic of the citrate uptake assay.

Start Seed HepG2 cells (4×10⁵/well, 24-well plate) Culture Culture for 24-48 hours Start->Culture PreTreat Aspirate medium Add buffer ± this compound Culture->PreTreat Uptake Initiate uptake with [¹⁴C]-Citrate (30 min, 37°C) PreTreat->Uptake Stop Aspirate buffer Wash with ice-cold buffer Uptake->Stop Lysis Lyse cells Stop->Lysis Count Measure radioactivity (Scintillation counter) Lysis->Count Norm Normalize to protein content (BCA Assay) Count->Norm Calc Calculate Na⁺-dependent uptake Norm->Calc

citrate uptake assay workflow

The following diagram summarizes the biological role of the NaCT transporter and the mechanism of this compound inhibition, based on the described metabolic context [1] [3].

cluster_paths Metabolic Consequences of Cytosolic Citrate BloodCitrate Blood Citrate NaCT NaCT/SLC13A5 Transporter BloodCitrate->NaCT Hepatocyte Uptake CytosolCitrate Cytosolic Citrate NaCT->CytosolCitrate Inhibitor This compound (Irreversible Inhibitor) Inhibitor->NaCT Non-competitive Block FAS Stimulates Fatty Acid & Cholesterol Synthesis CytosolCitrate->FAS GNG Stimulates Gluconeogenesis CytosolCitrate->GNG FOX Inhibits Fatty Acid Oxidation CytosolCitrate->FOX Glyc Inhibits Glycolysis (PFK-1) CytosolCitrate->Glyc Metabolism Altered Metabolism FAS->Metabolism GNG->Metabolism FOX->Metabolism Glyc->Metabolism

NaCT transporter function and inhibition

Key Technical Notes

  • Irreversible Inhibition: The non-competitive and irreversible nature of this compound means that pre-incubating cells with the inhibitor before the uptake assay will likely yield the strongest effect, and recovery experiments require thorough washing [1].
  • Species Specificity is Critical: this compound is ineffective against mouse or rat NaCT. This must be considered when planning in vitro models or interpreting data from different cell lines [1].
  • Solubility & Handling: this compound has good solubility in DMSO (~37 mg/mL). Protect the compound from light during storage and solution preparation [2].

References

SLC13A5 Inhibition in HepG2 Cells: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Key Details
Biological Rationale Hepatic citrate uptake regulation; metabolic disease target [1] [2]
HepG2 Model Utility Endogenous NaCT expression; citrate uptake inhibitable by metformin [3]
Key Inhibitor (PF-06649298) High-affinity competitive inhibitor; IC~50~ = 0.41 µM (HEKNaCT), 16.2 µM (hepatocytes) [2]
Genetic Knockdown shRNA/lentivirus; suppresses proliferation, reduces citrate/ATP, activates AMPK [4]
Citrate Uptake Assay Na+-dependent transport; Li+ enhancement; radioactive/HPLC detection [2] [3] [5]
Metabolic Readouts Intracellular citrate, ATP/ADP, lipid content, AMPK/mTOR signaling [4]

Introduction and Biological Significance

The sodium-coupled citrate transporter (NaCT or SLC13A5) has emerged as a promising therapeutic target for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity [1] [6] [2]. As the primary plasma membrane transporter for citrate in hepatocytes, NaCT facilitates the movement of extracellular citrate into the cytosol using a sodium gradient [1] [7]. Cytosolic citrate serves as a crucial precursor for de novo lipogenesis by providing acetyl-CoA through ATP-citrate lyase (ACLY) and acts as a key metabolic regulator by allosterically inhibiting phosphofructokinase-1 (glycolysis) and activating acetyl-CoA carboxylase (fatty acid synthesis) [1] [4] [5]. Inhibition of SLC13A5 is proposed to reduce hepatic lipid accumulation and improve insulin sensitivity by limiting citrate availability for lipid synthesis and altering energy-sensing pathways [6] [2] [5]. The human hepatoma cell line HepG2, which endogenously expresses SLC13A5, provides a valuable in vitro model system for investigating the transport activity, pharmacological inhibition, and metabolic consequences of modulating this transporter [4] [3].

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human hepatocarcinoma HepG2 cells (ATCC HB-8065).
  • Culture Conditions: Maintain in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO~2~ humidified atmosphere.
  • Experimental Seeding: Seed cells in collagen-coated plates at a density of 2.5-3.0 × 10^5^ cells per well (12-well plate) or 1.0 × 10^6^ cells per well (6-well plate) and culture for 48 hours to reach 80-90% confluence. For metformin studies, include both normal (5 mM) and high (20 mM) glucose conditions in the culture medium, as metformin's effect on NaCT is glucose concentration-dependent [3].
Pharmacological Inhibition of Citrate Uptake
  • Inhibitor Preparation: Prepare a 10 mM stock solution of PF-06649298 (or compound 2) in DMSO. Aliquot and store at -20°C. For metformin, prepare a 1 M stock solution in PBS and sterile filter [2] [3].
  • Cell Treatment: Pre-treat HepG2 cells with the inhibitor (e.g., 0.1-10 µM PF-06649298, 1-10 mM metformin, or 0.5-2.5 mM AICAR) for 24 hours in complete culture medium. Include vehicle control (equivalent DMSO concentration, typically <0.1%).
  • Citrate Uptake Assay:
    • Gently wash treated cells twice with pre-warmed uptake buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM MgCl~2~, 1 mM CaCl~2~, 5 mM glucose, 10 mM HEPES, pH 7.4).
    • For Li+ stimulation assays, supplement the uptake buffer with 10 mM LiCl [3].
    • Initiate uptake by adding uptake buffer containing 100-500 µM citrate (including trace amounts of ¹⁴C-citrate or ³H-citrate for detection) or unlabeled citrate for HPLC-based detection.
    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes) within the linear uptake range.
    • Terminate uptake by rapidly washing cells three times with ice-cold PBS.
    • Lyse cells with 0.1% SDS (for radioactive detection) or appropriate solvent for HPLC/MS.
    • Quantify radioactivity by scintillation counting or citrate concentration by HPLC/MS. Normalize protein content using a BCA assay [2] [3] [5].
Genetic Knockdown of SLC13A5
  • Lentiviral shRNA Transduction:
    • shRNA Constructs: Use validated SLC13A5-specific shRNA sequences (e.g., target sequences 5´-CCGGGCCTACATCACCAACCTCAAT-3´ and 5´-CCGGGCTGGAATGGCATCATTAATT-3´) cloned into a pLKO.1-puro vector [4].
    • Virus Production: Generate lentiviral particles in HEK-293T cells by co-transfecting the shRNA vector with packaging plasmids (psPAX2 and pMD2.G).
    • Transduction: Infect HepG2 cells at an MOI of 5-10 in the presence of 8 µg/mL polybrene.
    • Selection: Select stable knockdown cells with 2-5 µg/mL puromycin for 7-10 days post-transduction. Validate knockdown efficiency by qRT-PCR and Western blotting [4].
Metabolic and Functional Assays
  • Cell Proliferation and Viability:
    • Assess using trypan blue exclusion or CellTiter-Glo Luminescent Cell Viability Assay according to manufacturer's instructions. Measure at 24, 48, and 72 hours post-treatment/seeding [4].
  • Cell Cycle Analysis:
    • Fix cells in 70% ethanol, treat with RNase A, stain with propidium iodide (50 µg/mL), and analyze DNA content by flow cytometry [4].
  • Intracellular Metabolite Measurement:
    • Citrate and ATP/ADP: Extract metabolites with 80% methanol (pre-chilled to -80°C). Quantify citrate using a commercial citrate assay kit or LC-MS/MS. Measure ATP and ADP levels using a luciferase-based assay kit [4].
    • Lipid Content: Fix cells with 4% formaldehyde, stain with Oil Red O (0.5% in isopropanol), extract the dye with 100% isopropanol, and measure absorbance at 510 nm [4].
  • Western Blot Analysis:
    • Extract total protein with RIPA buffer. Resolve 20-30 µg protein by SDS-PAGE, transfer to PVDF membrane, and probe with primary antibodies against SLC13A5, p-AMPK, AMPK, p-mTOR, mTOR, ACLY, p21, and Cyclin B1, followed by HRP-conjugated secondary antibodies. Detect using ECL reagent [4].

Data Analysis and Interpretation

Table 1: Expected Effects of SLC13A5 Inhibition in HepG2 Cells
Parameter Control Cells SLC13A5 Inhibited/Knockdown Cells Significance
Citrate Uptake Vmax ~80 nmol/30min/mg protein [3] ~40 nmol/30min/mg protein [3] ≈50% reduction
Intracellular Citrate Baseline Decreased by ~40-60% [4] p < 0.05
ATP/ADP Ratio Baseline Decreased by ~30% [4] p < 0.05
Lipid Content Baseline Decreased by ~40-50% [4] p < 0.05
Cell Proliferation Baseline Decreased by ~40-60% [4] p < 0.05
p-AMPK/AMPK Ratio Baseline Increased by ~2-3 fold [4] [3] p < 0.05

Troubleshooting and Technical Considerations

  • Low Citrate Uptake Signal: Ensure uptake buffer contains sodium and has the correct pH (7.4). Pre-incubate cells in substrate-free buffer for 30 minutes to deplete endogenous substrates. Confirm expression of SLC13A5 in your HepG2 batch by qPCR/Western [2] [3].
  • High Background in Uptake Assay: Increase the number and volume of ice-cold PBS washes after uptake. Include a blank (no-cells control) to subtract non-specific binding [2].
  • Variable Inhibitor Response (Metformin): Monitor glucose concentration in culture medium, as effects are more pronounced under physiological (5 mM) versus high (20 mM) glucose conditions [3].
  • Incomplete SLC13A5 Knockdown: Optimize viral titer (MOI), ensure efficient selection with puromycin, and use a combination of multiple shRNAs for complete knockdown [4].

Experimental Workflow Diagram

The following diagram outlines the key steps for conducting SLC13A5 inhibition studies in HepG2 cells:

workflow Start Start: Plate HepG2 Cells (Collagen-coated plates) A Culture for 48 hours (Reach 80-90% confluence) Start->A B Apply Intervention A->B C Pharmacological Inhibition (24h) B->C D Genetic Knockdown (7-10 days selection) B->D E Perform Functional Assays C->E D->E F1 Citrate Uptake Assay (Radioactive/HPLC detection) E->F1 F2 Metabolite Analysis (Citrate, ATP/ADP, Lipids) E->F2 F3 Cell Proliferation & Cell Cycle Analysis E->F3 F4 Western Blotting (Signaling pathways) E->F4 G Data Analysis & Interpretation F1->G F2->G F3->G F4->G End Report Results G->End

Key Signaling Pathways Affected by SLC13A5 Inhibition

The diagram below illustrates the core metabolic signaling pathways modulated by SLC13A5 inhibition in HepG2 cells:

pathways SLC13A5_Inhibition SLC13A5 Inhibition Cytosolic_Citrate ↓ Cytosolic Citrate SLC13A5_Inhibition->Cytosolic_Citrate ACLY_Activity ↓ ACLY Activity Cytosolic_Citrate->ACLY_Activity PFK_Inhibition ↓ PFK-1 Inhibition Cytosolic_Citrate->PFK_Inhibition Acetyl_CoA ↓ Acetyl-CoA ACLY_Activity->Acetyl_CoA Energy_Charge ↓ ATP/ADP Ratio ACLY_Activity->Energy_Charge via reduced ATP production Lipogenesis ↓ De novo Lipogenesis Acetyl_CoA->Lipogenesis Glycolysis ↑ Glycolytic Flux PFK_Inhibition->Glycolysis AMPK ↑ AMPK Activation mTOR ↓ mTOR Signaling AMPK->mTOR Cell_Proliferation ↓ Cell Proliferation ↑ Cell Cycle Arrest mTOR->Cell_Proliferation Energy_Charge->AMPK

Conclusion

HepG2 cells serve as a robust and physiologically relevant in vitro model for investigating SLC13A5 biology and evaluating potential inhibitors. The protocols outlined herein for pharmacological inhibition and genetic knockdown, combined with appropriate functional and metabolic readouts, provide a comprehensive framework for studying the role of NaCT in hepatic metabolism. The consistent observation that SLC13A5 suppression reduces lipid accumulation and cell proliferation in HepG2 cells strongly supports its therapeutic potential for metabolic diseases and hepatocellular carcinoma [2] [4] [5]. These application notes provide standardized methods to ensure reproducibility and reliability in NaCT research, facilitating the development of novel SLC13A5-targeted therapies.

References

BI 01383298 dosing concentration for in vitro studies

Author: Smolecule Technical Support Team. Date: February 2026

BI 01383298 Dosing at a Glance

The table below summarizes the key quantitative data for using this compound in in vitro assays.

Parameter Recommended Value / Range Experimental Context
Working Concentration 100 nM [1] Standard concentration for effective inhibition in uptake assays.
IC₅₀ Value ~100 nM [1] Represents the concentration for half-maximal inhibition of citrate uptake.
Stock Solution 10 mM in DMSO [2] Common stock concentration provided by commercial suppliers.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using this compound, based on published studies.

Cell Culture and Transfection

This protocol is for setting up the cellular system to study human NaCT [1].

  • Cell Lines: Use HEK293FT cells for ectopic expression or HepG2 cells, which constitutively express NaCT.
  • Transfection: For HEK293FT cells, use a lipofectamine-3000-based transfection system to transiently express cloned human SLC13A5 or mouse Slc13a5 cDNA. The expression is driven by a CMV promoter.
  • Culture Conditions: Maintain cells in high-glucose DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
Citrate Uptake Assay

This is the core assay for evaluating this compound's inhibitory activity [1].

  • Cell Seeding: Seed HepG2 cells at a density of 4 × 10⁵ cells per well in an appropriate plate.
  • Inhibitor Pre-treatment: Pre-incubate the cells with your chosen concentration of this compound (e.g., 100 nM) for a specified period.
  • Uptake Measurement: Initiate the transport by adding radiolabeled [¹⁴C]-citrate to the cells.
  • Termination and Analysis: Terminate the uptake reaction, typically by ice-cold buffer washes. Lyse the cells and measure the accumulated radioactivity using a scintillation counter to quantify citrate uptake.
Cell Proliferation Assay

This protocol assesses the functional consequences of NaCT inhibition [1].

  • Treatment: Continuously expose HepG2 cells to this compound in the culture medium.
  • Proliferation Measurement: Monitor cell proliferation over time using standard methods (e.g., cell counting, MTT assay).
  • Expected Outcome: Exposure to this compound should result in decreased HepG2 cell proliferation.

Critical Experimental Considerations

  • Species Specificity: this compound is an irreversible and non-competitive inhibitor of human NaCT but has no effect on the mouse orthologue (Slc13a5) [1]. This is a critical factor in model selection.
  • Inhibition Mechanism: The irreversible nature of its inhibition means that the effects are long-lasting. Pre-incubating cells with the inhibitor before the uptake assay is a key step in the protocol [1].
  • Broad Substrate Inhibition: While known for citrate transport inhibition, this compound also inhibits human NaCT-mediated uptake of other substrates like L-arginine and its derivatives (ADMA, L-homoarginine) [3].

Mechanism and Workflow Diagrams

The following diagrams illustrate the mechanism of this compound and a general workflow for conducting the uptake assay.

G Blood Blood NaCT NaCT Blood->NaCT Citrate Hepatocyte Hepatocyte Metabolism Metabolism Hepatocyte->Metabolism Altered Pathways NaCT->Hepatocyte Citrate Influx BI01383298 BI01383298 BI01383298->NaCT Irreversible Inhibition Citrate Citrate

Diagram 1: Mechanism of this compound Action. This compound irreversibly binds to the human NaCT transporter on the hepatocyte membrane, inhibiting the influx of citrate from the blood. This leads to altered metabolic pathways within the cell, such as reduced fatty acid and cholesterol synthesis [1].

G Start Plate & Culture Cells (HepG2 or transfected HEK293) Treat Pre-treat with This compound Start->Treat Initiate Initiate Uptake with [^14C]-Citrate Treat->Initiate Stop Stop Reaction & Wash Cells Initiate->Stop Analyze Lyse Cells & Measure Radioactivity Stop->Analyze Conclude Analyze Data (% Inhibition, IC₅₀) Analyze->Conclude

Diagram 2: Citrate Uptake Assay Workflow. The key steps for performing the radiolabeled citrate uptake assay to quantify the inhibitory effect of this compound on NaCT function [1].

Frequently Asked Questions

Is this compound available for research? Yes, this compound was designed by Boehringer Ingelheim and is available for research both through their open innovation portal (opnMe.com) and from commercial chemical suppliers like MedChemExpress [2].

What is the molecular weight and formula of this compound? Its molecular weight is 445.34, and its chemical formula is C₁₉H₁₉Cl₂FN₂O₃S [2].

References

BI 01383298 solubility in DMSO and assay buffer

Author: Smolecule Technical Support Team. Date: February 2026

BI 01383298: Solubility and Stock Preparation

This compound is a potent and selective inhibitor of the human sodium-coupled citrate transporter (NaCT or SLC13A5) [1]. The table below summarizes its key physicochemical and solubility properties to guide your experimental planning.

Property Value / Description
Molecular Weight 445.34 g/mol [2] [3] [4]
Molecular Formula C₁₉H₁₉Cl₂FN₂O₃S [2] [3] [4]
CAS Number 2227549-00-8 [2] [3] [4]
Solubility in DMSO ~37 - 45 mg/mL (84 - 101 mM) [3] [4] [5]
Solubility in Water Insoluble [3] [4] [5]
Solubility in Ethanol Insoluble [3]
Recommended Storage Store as a powder at -20°C; protect from light [2] [4] [5].

For preparing stock solutions and performing subsequent dilutions:

  • Stock Solution: Dissolve this compound in pure, fresh DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
  • Assay Buffer Dilution: Further dilute the DMSO stock solution into your aqueous assay buffer immediately before use.
  • DMSO Control: The final concentration of DMSO in your assay should not exceed 0.1% (v/v) to maintain cell viability and minimize solvent effects [1] [4].

Experimental Protocols for NaCT Inhibition

Here are detailed methodologies for assessing the biological activity of this compound, based on published research.

Radiolabeled Citrate Uptake Assay in HepG2 Cells

This protocol measures the direct inhibition of NaCT-mediated citrate transport by this compound in HepG2 cells, which constitutively express SLC13A5 [1] [4].

  • Cell Culture: Maintain HepG2 cells in high-glucose DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Culture at 37°C in a 5% CO₂ incubator.
  • Cell Seeding: Seed cells onto 24-well culture plates at a density of 4 × 10⁵ cells per well and culture for 48 hours [1] [4].
  • Inhibitor Pre-treatment:
    • Prepare assay buffers: NaCl buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, 25 mM HEPES/Tris, pH 7.5) and NMDG-Cl buffer (same composition but NaCl replaced with N-Methyl-D-glucamine, for measuring non-specific uptake) [1] [4].
    • Pre-incubate cells with the NaCl buffer containing your desired concentration of this compound (e.g., 0.001 to 10 µM) or vehicle control (0.1% DMSO) for a specified time.
  • Uptake Measurement:
    • Remove the pre-treatment buffer.
    • Initiate uptake by adding NaCl buffer containing 4 µM [¹⁴C]-citrate (e.g., 0.1 µCi) with or without inhibitor.
    • Incubate for 30 minutes at 37°C [1] [4].
  • Termination and Analysis:
    • Remove the radioactive medium and wash cells twice with ice-cold uptake buffer.
    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
    • Determine protein content in the lysates using a BCA protein assay kit to normalize uptake values [1] [4].
  • Data Calculation: Calculate Na⁺-dependent citrate uptake by subtracting uptake in NMDG-Cl buffer from uptake in NaCl buffer. Plot the remaining activity against inhibitor concentration to determine IC₅₀ values.

This experimental workflow can be visualized as follows:

G A Seed HepG2 cells in 24-well plate B Culture for 48 hours A->B C Pre-incubate with this compound or vehicle control B->C D Initiate uptake with [¹⁴C]-Citrate C->D E Incubate 30 min at 37°C D->E F Wash with ice-cold buffer E->F G Lyse cells and measure radioactivity F->G H Normalize to protein content G->H I Calculate Na⁺-dependent uptake H->I

Colony Formation Assay to Assess Cell Proliferation

This protocol evaluates the long-term functional consequences of NaCT inhibition on cancer cell growth [1] [4].

  • Cell Seeding: Seed HepG2 cells at a low density (e.g., 5,000 cells per well) in 6-well culture plates.
  • Continuous Treatment: Culture cells in normal growth medium supplemented with this compound (e.g., 5 or 10 µM) or 0.1% DMSO as a vehicle control.
  • Medium Replacement: Replace the culture medium with fresh medium (containing the inhibitor or vehicle) every two days for 10-14 days.
  • Colony Staining and Quantification:
    • After the incubation period, wash the cells with PBS.
    • Fix the cells with methanol and stain with Giemsa stain or crystal violet.
    • Photograph the colonies and quantify them by either counting manually or extracting the stain for spectrophotometric measurement [1] [4].

Critical Notes for Researchers

  • Irreversible Inhibition: this compound acts as an irreversible and non-competitive inhibitor of human NaCT [3] [1]. This means pre-incubation time and thorough washing may not remove its effect, which is a key consideration for designing wash-out or recovery experiments.
  • Species Specificity: Be aware that this compound is a potent inhibitor of human NaCT (IC₅₀ ~24-100 nM) but has no effect on the mouse orthologue [2] [1] [4]. This limits its direct use in mouse models.
  • Buffer Interference: If you need to measure protein concentration in lysates from these experiments, note that common buffer components like Tris and citrate absorb in the mid-infrared region and can interfere with assays like the Direct Detect spectrometer [6]. In such cases, buffer exchange or the use of compatible lysis buffers is recommended.

References

Diagram 2: Parallel workflows for assessing the functional (uptake) and phenotypic (proliferation) effects of SLC13A5 inhibitors.

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SLC13A5 as a Therapeutic Target

The sodium-coupled citrate transporter (NaCT or SLC13A5) is a plasma membrane transporter that facilitates citrate uptake into cells, notably in the liver and certain cancer cells. Cytosolic citrate is a crucial metabolic intermediate that fuels de novo lipogenesis and supports cell proliferation by generating acetyl-CoA and NADPH [1] [2]. Inhibiting SLC13A5 is a promising therapeutic strategy for metabolic diseases and specific cancers, as it disrupts this key metabolic pathway [1] [3]. The following sections provide detailed protocols and data for assessing the anti-proliferative effects of SLC13A5 inhibitors.


Quantitative Profile of SLC13A5 Inhibitors

The table below summarizes key inhibitors used in cell proliferation and citrate uptake assays.

Table 1: Profile of Key SLC13A5 Inhibitors

Inhibitor Name IC₅₀ (Citrate Uptake) Cell Type / Assay Key Characteristics & Impact on Cell Proliferation

| BI01383298 [1] | ~100 nM | HEK293 cells (ectopic human NaCT) | - Irreversible, non-competitive inhibitor.

  • Species-specific (inhibits human, not mouse NaCT).
  • Reduces HepG2 cell proliferation. | | | ~100 nM | HepG2 cells (constitutive human NaCT) | | | PF-06649298 (PF2) [4] [5] | 0.4 - 10 µM | HEK293-derived stable cell line (HEKNaCT) | - Transportable substrate, competitive inhibitor.
  • State-dependent, allosteric inhibitor.
  • Reduces hepatic citrate uptake in vivo. | | Compound 2 [(2R)-2-hydroxy-2-[2-(2-methoxy-5-methyl-3-pyridinyl)ethyl]succinic acid] [5] | 0.41 µM | HEKNaCT cells | - Stereosensitive (R-enantiomer is active).
  • Competitive substrate for NaCT.
  • Clean in vitro safety profile, low permeability. | | | 16.2 µM | Cryopreserved Human Hepatocytes | | | | 4.5 µM | Cryopreserved Mouse Hepatocytes | | | PF-06761281 [1] [6] | 0.51 µM | HEKNaCT cells | - Orally active, partial selective inhibitor.
  • Derivative of PF-06649298 with ~4-fold higher potency. | | | 0.12 - 0.74 µM | Rat, Mouse, Human Hepatocytes | |

Detailed Experimental Protocols

Protocol 1: Cell Proliferation Assay in HepG2 Cells

This protocol is adapted from studies investigating the effect of BI01383298 on human hepatocellular carcinoma cells [1].

1. Cell Line and Culture Conditions

  • Cell Line: HepG2 (human hepatocellular carcinoma, ATCC CVCL_0027).
  • Culture Medium: High-glucose DMEM, supplemented with:
    • 10% Fetal Bovine Serum (FBS)
    • 1% Penicillin/Streptomycin
    • 1 mM sodium pyruvate
    • 1 mM non-essential amino acids
  • Passaging: Use cells between passages 3 and 13 for experiments.

2. Seeding and Inhibitor Treatment

  • Seed HepG2 cells at a density of 4 × 10⁵ cells per well in an appropriate multi-well plate.
  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
  • The next day, prepare serial dilutions of the inhibitor (e.g., BI01383298) in the culture medium.
  • Treat cells with the inhibitor across a concentration range (e.g., 1 nM to 100 µM). Include a DMSO vehicle control.
  • Incubate cells for the desired period (e.g., 48-72 hours) to assess the long-term anti-proliferative effect.

3. Proliferation Assessment

  • Cell proliferation can be measured using standard methods such as:
    • Cell Counting: Using a hemocytometer or automated cell counter.
    • MTT Assay: Measuring metabolic activity.
    • CellTiter-Glo Luminescent Assay: Quantifying ATP content as a proxy for viable cells.

4. Data Analysis

  • Normalize cell counts or viability signals to the vehicle control (100% proliferation).
  • Plot dose-response curves and calculate the IC₅₀ value for proliferation inhibition using non-linear regression analysis.
Protocol 2: Citrate Uptake Inhibition Assay in Recombinant Systems

This protocol is used to determine the IC₅₀ of inhibitors and is fundamental for initial compound screening [1] [5].

1. Cell Preparation

  • Use HEK293FT cells (Thermo Fisher, CVCL_6911) transiently or stably transfected with human SLC13A5.
  • Culture cells in high-glucose DMEM with 10% FBS and 1% Penicillin/Streptomycin.
  • For assays, seed cells on poly-D-lysine-coated multi-well plates to achieve high-density monolayers.

2. Uptake Measurement

  • Pre-incubate cells for 15-30 minutes with the inhibitor at various concentrations in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
  • Initiate uptake by replacing the pre-incubation buffer with a fresh buffer containing both the inhibitor and radiolabeled ¹⁴C-citrate.
  • Incubate for a specific, short time (e.g., 5-15 minutes) at 37°C to measure initial uptake rates.
  • Terminate uptake by rapidly washing the cells 2-3 times with ice-cold buffer.

3. Quantification

  • Lyse cells with 0.1N NaOH or a dedicated lysis buffer.
  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity with a scintillation counter.
  • Normalize counts to total cellular protein (measured by Bradford or BCA assay).

4. Data Analysis

  • Express uptake in the presence of inhibitors as a percentage of the control (vehicle-only) uptake.
  • Plot inhibition curves and calculate the IC₅₀ value using a four-parameter logistic curve.

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the metabolic role of SLC13A5 and the experimental workflow for inhibitor testing.

G cluster_metabolic Metabolic Impact of SLC13A5 Inhibition BloodCitrate Extracellular Citrate in Blood SLC13A5 SLC13A5 Transporter BloodCitrate->SLC13A5 Uptake CytosolicCitrate Cytosolic Citrate SLC13A5->CytosolicCitrate ACLY ACLY Enzyme CytosolicCitrate->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Processes Fatty Acid & Cholesterol Synthesis NADPH Production AcetylCoA->Processes Inhibitor SLC13A5 Inhibitor (e.g., BI01383298) Inhibitor->SLC13A5 Blocks

Diagram 1: SLC13A5's role in metabolism is inhibited by specific compounds, reducing the substrate available for lipogenesis and growth.

G Start Plate and Culture HepG2/HEK293-hNaCT Cells A1 Treat with Inhibitor (Serial Dilutions) Start->A1 B1 Pre-incubate Cells with Inhibitor Start->B1 A2 Incubate (48-72 hours) A1->A2 A3 Measure Proliferation (Cell Count, MTT, ATP) A2->A3 A4 Calculate Proliferation IC₅₀ A3->A4 B2 Initiate Uptake with ¹⁴C-Citrate B1->B2 B3 Stop Reaction (Ice-cold Wash) B2->B3 B4 Lyse Cells and Measure Radioactivity B3->B4 B5 Calculate Uptake IC₅₀ B4->B5

References

Application Notes and Protocol: Assessing NaCT Inhibitor Efficacy in HepG2 Cells Using Colony Formation Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The sodium-coupled citrate transporter (NaCT/SLC13A5) has emerged as a promising therapeutic target for metabolic diseases and hepatocellular carcinoma (HCC). Citrate plays a central role in cellular metabolism, regulating key pathways including fatty acid and cholesterol synthesis, glycolysis, and gluconeogenesis. Inhibition of NaCT reduces citrate uptake into hepatocytes, impacting metabolic pathways and suppressing hepatocellular carcinoma cell growth [1].

BI01383298 is a novel, high-potency inhibitor selective for human NaCT. It acts as an irreversible, non-competitive inhibitor with an exceptionally high affinity (IC~50~ ≈ 100 nM), representing the most potent NaCT inhibitor identified to date. A critical feature of BI01383298 is its marked species specificity, effectively inhibiting human NaCT but showing no effect on the mouse ortholog [1]. This application note details the use of the colony-forming efficacy (CFE) assay to quantify the anti-proliferative effects of NaCT inhibitors like BI01383298 on HepG2 cells, a human hepatocellular carcinoma line.

The colony formation assay is a label-free, clonogenic method that measures the ability of a single cell to proliferate and form a colony. This method is particularly valuable in nanotoxicology and drug discovery because it avoids potential optical or chemical interferences that can complicate chromophore- or fluorophore-based cytotoxicity assays [2].

Key NaCT Inhibitor Characteristics

Table 1: Profile of the NaCT Inhibitor BI01383298

Characteristic Description
Chemical Name 1-(3,5-Dichlorophenylsulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide [1]
Molecular Target Human NaCT (SLC13A5) [1]
Inhibition Mode Irreversible and non-competitive [1]
IC~50~ Value ~100 nM (Highest known potency for NaCT) [1]
Species Specificity Inhibits human NaCT; no effect on mouse NaCT [1]
Biological Outcome Decreased HepG2 cell proliferation [1]

Table 2: Comparison of Assays for Assessing Anti-Proliferative Effects

Assay Type Principle Advantages Limitations
Colony Formation (CFE) Measures ability of single cells to form colonies [2] Label-free, avoids optical/chemical interference, directly visualizes clonogenic capacity [2] Longer duration (1-2 weeks), manual counting can be time-consuming
Cell Viability (CCK-8) Measures metabolic activity via formazan dye formation [3] High-throughput, fast, quantitative Susceptible to interference from test compounds or nanoparticles [2]
Flow Cytometry (Apoptosis) Detects phosphatidylserine externalization (Annexin V/PI) [3] Quantifies early/late apoptosis and necrosis, can analyze cell cycle [3] Requires specialized equipment, can be complex for compound interference

Detailed Experimental Protocol

Materials and Reagents
  • Cell Line: Human hepatocellular carcinoma HepG2 cells (ATCC CVCL_0027) [1].
  • Culture Medium: High-glucose Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, 1 mM pyruvate, and 1 mM non-essential amino acids [1].
  • Test Compound: BI01383298 (Medkoo Biosciences). Prepare a stock solution in DMSO and further dilute in culture medium. The final DMSO concentration should not exceed 0.1% (v/v). Include a vehicle control with 0.1% DMSO.
  • Other Reagents: Phosphate-Buffered Saline (PBS), trypsin-EDTA solution, crystal violet staining solution (0.5% w/v in 25% methanol), methanol, six-well cell culture plates [2].
Colony Formation Assay Procedure

Workflow Diagram: Colony Formation Assay

G Start Seed HepG2 cells (Low density, 500-1000 cells/well) Treat Treat with NaCT inhibitor (e.g., BI01383298) Start->Treat Incubate Incubate for 7-14 days (Change medium every 3-4 days) Treat->Incubate Fix Fix cells with methanol Incubate->Fix Stain Stain with crystal violet Fix->Stain Count Count colonies (>50 cells) Stain->Count Analyze Analyze data (Calculate colony formation rate) Count->Analyze

  • Cell Seeding:

    • Harvest HepG2 cells in the logarithmic growth phase using trypsin-EDTA.
    • Count the cells and prepare a suspension in complete culture medium.
    • Seed the cells at a low density of 500 to 1000 cells per well in a six-well plate. Gently swirl the plate to ensure even distribution. This low density is critical to allow isolated cells to form distinct colonies without overlapping [2].
  • Inhibitor Treatment:

    • After a 24-hour recovery period (allowing cells to adhere), carefully remove the old medium.
    • Add fresh complete medium containing the NaCT inhibitor (BI01383298) at desired concentrations (e.g., 5, 10, 20 µM, based on dose-response testing). Include a vehicle control (0.1% DMSO) and a positive control for growth inhibition if available.
    • The treatment period is 48 hours [3].
  • Colony Development:

    • After the 48-hour treatment, carefully aspirate the medium containing the inhibitor.
    • Gently wash the cells twice with PBS to remove any residual compound.
    • Add fresh complete medium without the inhibitor.
    • Return the plates to the incubator (37°C, 5% CO~2~) and allow colonies to develop for 7 to 14 days. Change the medium every 3-4 days to maintain nutrient supply [2] [3].
  • Staining and Quantification:

    • Once visible colonies have formed (typically >50 cells per colony), terminate the assay.
    • Aspirate the medium and gently wash the wells with PBS.
    • Fix the cells by adding 100% methanol for 15-20 minutes at room temperature.
    • Remove methanol, and stain the colonies with 0.5% crystal violet solution for 30 minutes.
    • Gently rinse the plate under running tap water to remove excess dye and air-dry.
    • Count the colonies manually or using an automated colony counter. A colony is typically defined as a cluster of >50 cells [2].
Data Analysis
  • Calculate the colony formation rate for each treatment group.
  • Colony Formation Rate (%) = (Number of colonies in treatment group / Number of colonies in vehicle control group) × 100%.
  • Plot dose-response curves using inhibitor concentration vs. colony formation rate.
  • Use statistical analysis (e.g., Student's t-test, ANOVA) to compare results between treatment and control groups. A p-value < 0.05 is considered statistically significant.

Mechanism of Action and Signaling Context

NaCT inhibition impacts hepatocellular carcinoma through multiple interconnected metabolic pathways. The following diagram illustrates the key signaling pathways affected by NaCT inhibition and how the colony formation assay serves as a functional readout.

Signaling Diagram: NaCT Inhibition & HepG2 Growth Mechanisms

G NaCT_Inhib BI01383298 (NaCT Inhibitor) NaCT NaCT (SLC13A5) Citrate Transport NaCT_Inhib->NaCT Irreversibly Inhibits CytosolCit Reduced Cytosolic Citrate NaCT->CytosolCit Blocks FattyAcidSyn Inhibited Fatty Acid and Cholesterol Synthesis CytosolCit->FattyAcidSyn NADPH Reduced NADPH CytosolCit->NADPH Apoptosis Induced Apoptosis (Caspase-3/9 activation) FattyAcidSyn->Apoptosis NADPH->Apoptosis ProlifMarkers Reduced Proliferation Markers (PCNA, Survivin) Apoptosis->ProlifMarkers CF_Reduction Reduced Colony Formation (Final Readout) ProlifMarkers->CF_Reduction

Troubleshooting and Best Practices

  • No Colonies Formed: This is often due to excessive cell seeding density or over-aggressive drug treatment. Re-titer seeding density in a pilot assay without treatment and ensure inhibitor concentrations are within a non-lethal but cytostatic range [2].
  • High Background Staining: Ensure thorough but gentle washing after crystal violet staining to remove non-specific dye.
  • Colony Overlap: Optimize the initial cell seeding density. Colonies should be discrete and easily distinguishable for accurate counting.
  • Variable Colony Sizes: This is inherent to the clonogenic nature of the assay. Ensure consistent and gentle medium changes to avoid dislodging weakly attached cells.
  • DMSO Cytotoxicity: Always include a vehicle control and confirm that the final DMSO concentration (typically ≤0.1%) has no significant effect on colony formation compared to a no-treatment control.

Conclusion

The colony formation assay is a robust, label-free method for evaluating the long-term anti-proliferative effects of NaCT inhibitors like BI01383298 on HepG2 cells. The high potency and species specificity of BI01383298 make it a valuable tool for probing human-specific NaCT biology and its role in hepatocellular carcinoma. The protocol outlined here, utilizing a six-well plate format, provides a reliable and adaptable framework for assessing the efficacy of potential therapeutic compounds targeting metabolic pathways in liver cancer.

References

Comprehensive Application Notes and Protocols for BI 01383298: Storage, Stability, and Experimental Procedures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BI 01383298

This compound is a potent and highly specific irreversible, non-competitive inhibitor of the human sodium-coupled citrate transporter (hNaCT, gene symbol SLC13A5) [1] [2]. The transporter is highly expressed in the liver and brain, playing a critical role in energy metabolism and brain development by mediating the cellular uptake of citrate and other intermediates of the tricarboxylic acid (TCA) cycle [3] [2]. This inhibitor has emerged as a crucial pharmacological tool for investigating the complex physiological roles of NaCT, including its recently discovered involvement in transporting L-arginine and cardioactive arginine derivatives like asymmetric dimethylarginine (ADMA) and L-homoarginine [2]. These findings reveal a novel link between NaCT and cardiovascular-relevant pathways, expanding the potential research applications of this compound. The compound's specificity for the human transporter over the rodent ortholog makes it particularly valuable for studies aiming to model human physiology and metabolic diseases [2].

Physicochemical Properties and Handling

Basic Chemical Properties

Table 1: Fundamental chemical characteristics of this compound.

Property Specification
CAS Number 2227549-00-8 [3] [4]
Molecular Formula C₁₉H₁₉Cl₂FN₂O₃S [3] [1]
Molecular Weight 445.34 g/mol [3] [1]
Chemical Name 1-(3,5-dichlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide [3]
SMILES Notation O=C(NCC1C=CC(F)=CC=1)C1CCN(CC1)S(=O)(=O)C1C=C(Cl)C=C(Cl)C=1 [3]
Purity ≥98% [3] (Batch-specific; one reported batch: 99.91% [1])
Storage and Stability Conditions

Proper storage is critical for maintaining the stability and efficacy of this compound. The following conditions are recommended based on manufacturer specifications.

Table 2: Comprehensive storage guidelines for this compound.

Form Temperature Environment Shelf Life Additional Precautions
Solid Powder -20°C [3] [4] Dry, dark [3] ≥12 months if stored properly [3] (3 years -20°C powder per one source [1]) Keep container tightly sealed [4]
Powder (Alternate) -80°C [4] Dry, dark [3] To be determined For extended long-term preservation [4]
DMSO Stock Solution 0 - 4°C [3] Sealed container 1 month [3] Use fresh DMSO (moisture-absorbing DMSO reduces solubility) [1]

Safety and Handling Protocols

This compound is classified as a hazardous chemical for research use only and is not intended for human or diagnostic use [3] [1].

  • Hazard Statements [4]:
    • H302: Harmful if swallowed.
    • H410: Very toxic to aquatic life with long-lasting effects.
  • Personal Protective Equipment (PPE):
    • Safety goggles with side-shields.
    • Protective gloves and impervious clothing [4].
    • Suitable respirator and use in areas with appropriate exhaust ventilation [4].
  • Accidental Release Measures:
    • Absorb spills with finely-powdered liquid-binding material (e.g., diatomite).
    • Decontaminate surfaces and equipment by scrubbing with alcohol.
    • Avoid release into the environment and collect spillage for approved waste disposal [4].

Experimental Protocols

Preparation of Stock and Working Solutions

Protocol 1: Solubilization and Stock Solution Preparation

  • Solubility Check: this compound is soluble in DMSO but insoluble in water and ethanol [1].
  • Calculations: Calculate the mass required for the desired stock concentration. For example, to prepare 1 mL of a 45 mg/mL (101.04 mM) stock solution, weigh 45 mg of the solid powder [1].
  • Reconstitution: Add the calculated mass of this compound to an appropriate vial. Add the required volume of fresh, high-quality DMSO to achieve the target concentration.
  • Sonication: If necessary, use a brief ultrasonic bath to aid in complete dissolution, as recommended by the manufacturer [3].
  • Aliquoting: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and contact with moisture.
  • Storage: Store aliquots at 0-4°C for use within one month [3].

Protocol 2: Preparation of In Vivo Dosing Formulation (Homogeneous Suspension)

This protocol is adapted from manufacturer suggestions for preparing a homogeneous suspension for animal studies [1].

  • Master Liquid: Pre-dissolve the this compound powder in a small volume of DMSO to create a concentrated master liquid.
  • Dilution: To prepare 1 mL of a 5 mg/mL working suspension for administration:
    • Take the required volume of the DMSO master liquid.
    • Add it to a 0.5-1% Carboxymethylcellulose sodium (CMC-Na) solution.
  • Mixing: Vortex the mixture thoroughly to obtain a homogeneous suspension.
  • Verification: Visually inspect the suspension to ensure it is uniform and free of large particulates before administration.
In Vitro Cell-Based Uptake Assay

This protocol outlines a method for assessing NaCT inhibition using this compound, based on literature describing its use in HepG2 or HEK293 cells overexpressing hNaCT [1] [2].

Materials:

  • Cell line: HepG2 (constitutively expressing hNaCT) or HEK293 cells ectopically expressing human NaCT [1].
  • Substrate: Citrate, or newly identified substrates like L-arginine, ADMA, or L-homoarginine [2].
  • Uptake buffer: Physiological saline solution (e.g., Hanks' Balanced Salt Solution).
  • This compound stock solutions in DMSO.
  • Vehicle control: DMSO at the same final concentration as in inhibitor treatments (typically ≤0.1-1%).

Procedure:

  • Cell Seeding: Seed cells in appropriate multi-well plates and culture until they reach 80-90% confluency.
  • Pre-treatment: Pre-incubate cells with this compound (e.g., at ~100 nM, its reported IC₅₀) or vehicle control for a specified period (e.g., 15-30 minutes) in uptake buffer at 37°C [1].
  • Uptake Phase: Add the radiolabeled or fluorescent substrate (e.g., ¹⁴C-citrate or ³H-arginine) to the wells in the continued presence of the inhibitor or vehicle. Incubate for a defined time (e.g., 2-10 minutes).
  • Termination: Stop the uptake reaction by rapidly removing the substrate solution and washing the cells multiple times with ice-cold buffer.
  • Lysis and Analysis: Lyse the cells and analyze the intracellular accumulation of the substrate using a scintillation counter (for radiolabeled substrates) or other appropriate detection methods.
  • Data Analysis: Calculate the percentage of transport inhibition by comparing substrate uptake in this compound-treated wells to vehicle-controlled wells.

The following workflow summarizes the key stages of this protocol:

G Start Start In Vitro Uptake Assay Seed Seed and Culture Cells (HepG2 or HEK293-hNaCT) Start->Seed Pretreat Pre-incubate Cells with This compound or Vehicle Seed->Pretreat Uptake Initiate Uptake Phase Add Substrate (e.g., Citrate, L-Arginine) Pretreat->Uptake Stop Terminate Reaction Ice-cold Wash Uptake->Stop Analyze Lyse Cells and Analyze Substrate Accumulation Stop->Analyze End Calculate % Inhibition vs. Vehicle Control Analyze->End

Key Research Applications and Mechanistic Insights

This compound has been instrumental in elucidating the biology of the SLC13A5 transporter. A significant recent finding is that human NaCT transports L-arginine and its cardioactive derivatives (ADMA, L-homoarginine), a function that is differentially modulated by this compound and citrate between human and mouse transporters [2]. The diagram below illustrates the mechanistic role of this compound and the newly discovered substrates in a hepatocyte.

G Extracellular Extracellular Space NaCT NaCT (SLC13A5) Sodium-Citrate Co-Transporter Extracellular->NaCT Na+ Membrane Plasma Membrane Intracellular Intracellular (Hepatocyte) NaCT->Intracellular Substrate Influx Citrate Citrate Citrate->NaCT Arg L-Arginine / ADMA / L-Homoarginine Arg->NaCT Newly Identified Substrates BI This compound Inhibition Irreversible, Non-competitive Inhibition BI->Inhibition Inhibition->NaCT

Summary of Research Applications:

  • Metabolic Studies: Used to investigate the role of hepatic citrate uptake in de novo lipogenesis, energy metabolism, and insulin sensitivity [2].
  • Neurological Research: A tool for probing the consequences of impaired NaCT function in brain development and neuronal activity, relevant to SLC13A5-related epileptic encephalopathy [2].
  • Transporter Pharmacology: Serves as a key compound for studying species-specific differences in transporter function and inhibitor binding between human and rodent NaCT/Nact [2].
  • Cardiovascular Research: Enables exploration of the novel link between NaCT and the transport of cardioactive arginine derivatives like ADMA and L-homoarginine, potentially connecting liver transporter function to cardiovascular health [2].

References

BI 01383298: Key Information for Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the essential quantitative data for preparing your stock solutions, consolidated from multiple supplier specifications [1] [2] [3].

Parameter Details & Values
CAS Number 2227549-00-8 [1] [3]
Molecular Formula C₁₉H₁₉Cl₂FN₂O₃S [1] [2] [3]
Molecular Weight 445.34 g/mol [1] [2] [3]
Recommended Solvent DMSO [1] [2] [3]
Reported Solubility in DMSO 37.5 mg/mL (84.21 mM) [1] to 50 mM [3] or 45 mg/mL (101.04 mM) [2]
Poorly Soluble Solvents Water, Ethanol [2]

Detailed Protocol for Stock Solution Preparation

Here is a step-by-step workflow for preparing a 50 mM stock solution of BI 01383298 in DMSO, which you can adjust based on your required concentration and volume.

G A Weigh this compound powder B Calculate required mass For 1 mL of 50 mM: 22.27 mg A->B C Transfer compound to vial B->C D Add fresh, anhydrous DMSO C->D E Briefly vortex mixture D->E F Sonicate if necessary (up to 10 min) E->F G Aliquot for single use F->G H Store at -20°C protected from light G->H

Step 1: Calculations
  • Use the formula: Mass (mg) = Desired Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
  • Example: To prepare 1 mL of a 50 mM stock solution:
    • Mass = 0.050 mol/L × 0.001 L × 445.34 g/mol = 22.27 mg
Step 2: Weighing and Solubilization
  • Accurately weigh the calculated amount of this compound powder.
  • Transfer the powder to a clean, sterile vial.
  • Add the required volume of fresh, high-quality, anhydrous DMSO to the vial. Hygroscopic DMSO can absorb water and affect solubility, so use a newly opened bottle if possible [1].
  • Cap the vial and vortex it thoroughly until the powder is fully dissolved.
  • If the solution is unclear or particles remain, sonicate the vial for a few minutes to aid dissolution [1].
Step 3: Aliquoting and Storage
  • Immediately after preparation, aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles [1].
  • Store the aliquots at -20°C and protect them from light [1] [2]. Under these conditions, the solution is typically stable for about one month. For longer-term storage, keep aliquots at -80°C, where they can be stable for up to six months [1].

Critical Notes on Solubility and Handling

  • Solvent Limitation: this compound is insoluble in water or ethanol [2]. Any experiments involving aqueous systems (e.g., cell culture) will require the dilution of the DMSO stock solution directly into the aqueous medium. The final DMSO concentration in cell culture should generally be kept below 0.1-0.5% to avoid cytotoxicity.
  • In Vivo Formulation: For animal studies, a homogeneous suspension can be prepared using a 0.5% Carboxymethylcellulose sodium (CMC-Na) solution. For example, adding 5 mg of this compound to 1 mL of 0.5% CMC-Na can yield a 5 mg/mL suspension [2].

Experimental Application Guide

This compound is a potent, selective, and irreversible inhibitor of the sodium-coupled citrate transporter (SLC13A5 or hNaCT) [2] [3].

  • Target: SLC13A5 (NaCT, Na+/citrate cotransporter) [1] [2] [3]
  • Reported IC₅₀ Values:
    • ~56 nM in HEK293 cells overexpressing hSLC13A5 [3]
    • ~24 nM in HepG2 cells (endogenous SLC13A5 expression) [3]
    • ~100 nM in various cell models [2]
  • Key Characteristics:
    • High selectivity (>1000-fold) over other SLC family members [3]
    • Irreversible, non-competitive inhibition mechanism [2]
Typical In Vitro Protocol
  • Prepare a 50 mM stock solution in DMSO as described above.
  • On the day of your experiment, prepare intermediate dilutions in DMSO, then dilute these into your cell culture medium or assay buffer. Gently vortex after each dilution.
  • Final Working Concentration: The appropriate final concentration depends on your experimental system. A common practice is to use a concentration 10-100 times the reported IC₅₀ (e.g., 1-10 µM), but this should be determined empirically through a dose-response curve.
  • Vehicle Control: Always include a control group treated with the same final concentration of DMSO (e.g., 0.1% v/v) as your experimental groups.

References

BI 01383298: Known Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data on BI 01383298, which can inform solubility strategies [1].

Property Value Note / Implication for Solubility
Molecular Weight 444.05 g/mol -
Hydrogen Bond Donors 1 -
Hydrogen Bond Acceptors 5 -
Topological Polar Surface Area (TPSA) ~74.86 Ų Suggests moderate polarity.
XLogP 3.93 High; indicates strong hydrophobicity. This is a key factor for its poor aqueous solubility.
Lipinski's Rule of 5 0 violations Good drug-like oral absorption potential.

The high XLogP value of 3.93 is a critical piece of information, indicating that this compound is highly hydrophobic. This is the most likely cause of its aqueous solubility issues.

Suggested Troubleshooting Strategies

Without specific published protocols for this compound, here are general strategies you can apply based on its hydrophobic nature:

  • Use Solubilizing Agents: Co-solvents like DMSO are a common first choice. Prepare a concentrated stock solution (e.g., 10-100 mM in 100% DMSO) before diluting into your aqueous assay buffer. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.1-1%).
  • Employ Surfactants: Detergents like Tween-80, Cremophor EL, or pluronics can help solubilize hydrophobic compounds by forming micelles.
  • Utilize Carrier Proteins: For cell-based assays, dissolving the compound in a medium containing Bovine Serum Albumin (BSA) can help maintain it in solution and mimic physiological conditions.
  • Explore Lipid-Based Formulations: For in vivo studies, lipid emulsions or self-emulsifying drug delivery systems can be highly effective for lipophilic compounds.

The following diagram outlines a general workflow for testing these different approaches:

G Start Start: BI01383298 Solubility Issue S1 Prepare concentrated stock in 100% DMSO Start->S1 S2 Dilute in aqueous buffer (Check for precipitation) S1->S2 Success Success: Compound Soluble S2->Success Clear solution Failure Precipitation Occurs S2->Failure Cloudy solution StepA Add surfactant (e.g., Tween-80) StepA->S2 StepB Use BSA-containing assay medium StepB->S2 StepC Consider lipid-based formulation (in vivo) StepC->S2 Failure->StepA Failure->StepB Failure->StepC

Experimental Context of this compound

Understanding how this compound is used in research can help in designing your own protocols. The table below summarizes its known biological use.

Aspect Details
Primary Target Sodium-coupled citrate transporter (NaCT/SLC13A5) [2].
Key Characteristic Irreversible, non-competitive inhibitor; highly species-specific (inhibits human, not mouse, NaCT) [2] [3].
Reported In Vitro Use Cell culture studies in HepG2 and HEK293 cells [2]. A stock solution in DMSO is typically used, followed by dilution into the cell culture medium.
Available Through Boehringer Ingelheim's opnMe program or from the Structural Genomics Consortium [1].

Key Recommendations for Your Experiments

  • Start with DMSO: A high-quality DMSO stock solution is the most straightforward starting point.
  • Verify Experimentally: The effectiveness of any solubilization method must be verified in your specific assay buffer system visually and by ensuring that biological activity is consistent.
  • Contact the Supplier: If you sourced this compound from a commercial supplier or opnMe, their technical support may have unpublished formulation data they can share.

References

optimizing BI 01383298 concentration for NaCT inhibition

Author: Smolecule Technical Support Team. Date: February 2026

BI01383298 & NaCT Inhibition: Technical Guide

This guide provides a foundational understanding of BI01383298's mechanism and key experimental data to inform your protocol development.

  • Inhibitor Profile: BI01383298 is a high-affinity, irreversible, and non-competitive inhibitor selective for human NaCT. It shows no effect on the mouse ortholog, indicating marked species-specificity [1].
  • Primary Mechanism: It inhibits citrate uptake by NaCT, reducing cytosolic citrate levels. This, in turn, suppresses metabolic pathways dependent on citrate, such as fatty acid and cholesterol synthesis, and can lead to reduced hepatoma cell proliferation [1].
  • Structural Insight: Cryo-EM structures reveal that small-molecule inhibitors like PF-06649298 can bind to the same site as citrate, arresting the transporter's cycle [2]. Although this specific data is for PF-06649298, it illustrates the structural mechanism applicable to NaCT inhibition.
Quantitative Data Summary

The following table summarizes key quantitative findings from the literature for BI01383298.

Parameter Value / Finding Experimental Context
IC₅₀ ~100 nM (0.1 μM) [1] Represents the highest potency among known NaCT inhibitors at the time of publication.
Species Specificity Inhibits human NaCT; no effect on mouse NaCT [1] Demonstrated in both HepG2 cells (constitutive NaCT) and HEK293 cells (ectopically expressed human NaCT).
Inhibition Mode Irreversible & Non-competitive [1] The first known irreversible inhibitor for this transporter.
Impact on Cell Proliferation Decreased cell proliferation [1] Observed in HepG2 cells (human hepatocellular carcinoma) upon exposure to the inhibitor.
Troubleshooting FAQs

Here are solutions to common challenges researchers might face when working with BI01383298.

  • Q1: The inhibitor is not effective in my assay. What could be wrong?

    • Verify Species Origin: Confirm that your cellular model expresses human NaCT (SLC13A5). BI01383298 is completely ineffective against mouse or rat Slc13a5 [1].
    • Check Transporter Expression: If using an ectopically expressed system (e.g., in HEK293 cells), validate that NaCT is successfully expressed and localized to the plasma membrane.
    • Confirm Assay Conditions: Ensure your citrate uptake assay is performed under sodium-dependent conditions, as NaCT is a sodium-coupled transporter.
  • Q2: How should I handle and prepare BI01383298 for experiments?

    • Solubility and Storage: BI01383298 is a small organic molecule. Consult the manufacturer's datasheet for recommended solvents (often DMSO) and storage conditions (typically -20°C or -80°C).
    • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) to rule out non-specific effects.
  • Q3: What is a good starting concentration for my experiments?

    • Based on IC₅₀: A concentration of 100 nM is a scientifically justified starting point for inhibition assays, as it is the measured IC₅₀ [1].
    • Dose-Response: It is highly recommended to perform a dose-response curve in your specific experimental system. Try a range from below the IC₅₀ (e.g., 10 nM) to well above it (e.g., 1 μM) to confirm potency and establish an effective concentration.

Experimental Workflow & Mechanism Visualization

The diagrams below illustrate the experimental workflow for studying NaCT inhibition and the biological mechanism of action of BI01383298. They were created using Graphviz with the specified color palette and contrast rules.

G cluster_workflow Experimental Workflow for NaCT Inhibition cluster_mechanism Mechanism of BI01383298 Start Cell Culture Preparation (HepG2 or HEK293-hNaCT) A1 Inhibitor Preparation (BI01383298 in DMSO) Start->A1 A2 Pre-incubation (With inhibitor/vehicle) A1->A2 A3 Radiolabeled Citrate Uptake Assay A2->A3 A4 Termination & Measurement (Scintillation counting) A3->A4 A5 Data Analysis (Calculate % inhibition, IC₅₀) A4->A5 B1 Blood Citrate B2 NaCT Transporter B1->B2 Influx B3 Cytosolic Citrate B2->B3 B4 Fatty Acid & Cholesterol Synthesis B3->B4 Promotes B5 BI01383298 B6 Irreversible Inhibition B5->B6 Causes B6->B2 Blocks B7 Reduced Cell Proliferation B6->B7 Leads to

Key Considerations for Your Research

The field of NaCT inhibition is advancing rapidly. As you design your experiments, keep the following in mind:

  • Start with the IC₅₀: The published IC₅₀ of ~100 nM is your best starting point [1]. From there, you can titrate the concentration up or down based on the desired level of inhibition and any observed off-target effects in your specific model.
  • Account for Irreversibility: Since BI01383298 is an irreversible inhibitor [1], standard assumptions for competitive inhibitors do not apply. The timing of addition and pre-incubation periods will be critical factors in your protocol.
  • Consult Newest Literature: The available structural data for NaCT [2] provides a framework for understanding inhibition. Be sure to search for any newer publications that might have built upon these findings to optimize derivative compounds or protocols.

References

human vs mouse NaCT species specificity troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Key Inhibitor Profiles

Feature Description
Inhibitor Name BI01383298
Target Human NaCT (SLC13A5)
Effect on Mouse NaCT No effect [1]
Inhibition Mode Irreversible and non-competitive [1]
Potency (IC₅₀) ~100 nM (highest known potency for NaCT) [1]
Cellular Effect Decreased cell proliferation in HepG2 cells [1]

Species Specificity & Experimental Design

The core of the specificity lies in the structural differences between human and mouse NaCT proteins. Molecular modeling and docking studies indicate that variations in amino acid residues are the probable basis for BI01383298's selective inhibition of human NaCT and the marked difference in citrate affinity between species [1].

  • If your experiments with BI01383298 show no effect in a mouse model, this is the expected result and does not indicate a failed experiment [1].
  • For studies requiring mouse NaCT inhibition, BI01383298 is not suitable. Earlier inhibitors like PF-06649298 (a transportable substrate and competitive inhibitor) or its derivative PF-06761281 inhibit both human and mouse NaCT and may be alternatives, though with lower potency [1].

Detailed Experimental Protocol

The following methodology, adapted from functional studies, provides a framework for investigating NaCT inhibition [1].

1. Cell Culture and Transfection

  • Cell Lines: Use HepG2 (human hepatocellular carcinoma) for constitutively expressed human NaCT, or HEK293FT cells for ectopic expression.
  • Culture Conditions: Maintain cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
  • Transient Transfection: For HEK293FT cells, use a lipofectamine-3000-based system to transiently express cloned human SLC13A5 or mouse Slc13a5 cDNA.

2. Uptake Measurement Assay

  • Seeding: Seed HepG2 cells at a density of 4 x 10⁵ cells per well.
  • Radiolabeled Tracer: Use [¹⁴C]-Citrate to measure transporter activity.
  • Inhibition Test: Pre-treat cells with the inhibitor (e.g., BI01383298) or vehicle control before measuring radiolabeled citrate uptake to assess transport inhibition and calculate IC₅₀ values.

Visualizing the Inhibitor's Mechanism

The diagram below illustrates the species-specific, irreversible inhibition mechanism of BI01383298.

G HumanNaCT Human NaCT Citrate Citrate Uptake HumanNaCT->Citrate Blocked MouseNaCT Mouse NaCT MouseNaCT->Citrate Unaffected Inhibitor BI01383298 Inhibitor->HumanNaCT Irreversible Binding Inhibitor->MouseNaCT No Effect

Frequently Asked Questions (FAQs)

Q1: Why does my experiment show a drastic reduction in human cell proliferation after treating with BI01383298, but no metabolic changes in mouse cells? This is the expected result. BI01383298 is a highly specific, irreversible inhibitor of human NaCT. By blocking citrate uptake into human hepatocytes, it disrupts key metabolic pathways for fatty acid and cholesterol synthesis, leading to reduced cell growth. The lack of effect in mouse cells confirms the inhibitor's species specificity [1].

Q2: What are the major functional differences between BI01383298 and earlier inhibitors like PF-06649298?

  • BI01383298: High-affinity, irreversible, non-competitive, and species-specific (human only) [1].
  • PF-06649298: Lower potency, a transportable substrate, competitive, and not species-specific (affects both human and mouse NaCT) [1].

Q3: Besides inhibitor specificity, what other factors could cause divergent results between human and mouse experiments? Underlying species differences are common in biology. For instance, significant differences have been documented in the timing of developmental processes like the segmentation clock, and in the binding targets and regulatory networks of reprogramming factors, even when using identical protocols [2] [3]. Always confirm that the biological mechanism itself is conserved.

Key Recommendations for Your Experiments

  • Validate Your Model System: Use human-derived cell lines (e.g., HepG2) for studies targeting human NaCT.
  • Choose Inhibitors Appropriately: Select BI01383298 for specific human NaCT blockade; use older inhibitors like PF-06649298 for cross-species or mouse-only studies.
  • Include Proper Controls: Always run parallel experiments with vehicle controls and, if possible, use multiple inhibitors to confirm the mechanism of action.

References

BI 01383298 negative control BI01372674 usage

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Properties

BI 01383298 is a potent, selective, and irreversible inhibitor of the human sodium-coupled citrate transporter (NaCT or SLC13A5) [1] [2] [3]. Its negative control, BI01372674, is a chemically analogous compound that is inactive and used to confirm that observed effects are specific to SLC13A5 inhibition [3].

The table below summarizes their core characteristics for easy comparison:

Attribute This compound (Active Probe) BI 01372674 (Negative Control)
IUPAC Name (1-(3,5-dichloro-phenylsulfonyl)-piperidin-4-yl)-((4-fluoro-phenyl)-methylamino)-methanone [4] Information not available in search results [4]
Molecular Formula C19H19Cl2FN2O3S [4] [1] C21H25Cl2N2O4PS [4]
Molecular Weight 444.0 (calculated from formula) [4], 445.34 (reported) [1] [2] [5] 502.1 [4]
CAS Number 2227549-00-8 [1] [2] [5] Information not available in search results
IC50 (hSLC13A5) 24-100 nM [1] [2] [3] Inactive [3]
Selectivity >1000-fold over other SLC13 family members [1] [5] Inactive analogue [3]
Mechanism Irreversible, non-competitive inhibitor [3] N/A
Species Specificity Inhibits human NaCT; no effect on mouse NaCT [3] Information not available in search results

Solubility & Storage

  • Solubility: this compound is soluble in DMSO (approximately 37-45 mg/mL) [1] [2]. It is insoluble in water or ethanol as a free solution [2]. For assay buffer conditions, please refer to the solubility table in the SGC probe summary [4].
  • Storage: Store the powder at -20°C. Protect from light [1] [2].

Experimental Protocols

Here are detailed methodologies for key experiments citing this compound, based on a primary research publication [3].

Uptake Measurement to Assess Inhibitor Potency (IC50) This protocol measures the inhibition of citrate transport in cells.

  • Cell Lines: HepG2 (endogenous hSLC13A5 expression) or HEK293FT cells (ectopically expressing human or mouse SLC13A5).
  • Cell Seeding: Seed HepG2 cells at 4 × 105 cells/well in 24-well plates 48 hours before the assay.
  • Inhibitor Preparation: Prepare this compound and the negative control BI01372674 in DMSO. The final DMSO concentration in the assay should be 0.1% [3].
  • Uptake Assay:
    • Aspirate culture medium from cells.
    • Incubate cells with a NaCl-based uptake buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, 25 mM HEPES/Tris, pH 7.5) containing the inhibitor or vehicle control (0.1% DMSO) for a pre-determined time.
    • Initiate uptake by adding [14C]-citrate (4 µM) to the buffer.
    • Incubate for 30 minutes at 37°C.
    • Stop uptake by removing the medium and washing cells with ice-cold buffer.
  • Data Analysis: Lyse cells and measure incorporated radioactivity. Determine Na+-dependent uptake by subtracting uptake in an NMDG-Cl (Na+-free) buffer. Normalize data to protein content and calculate IC50 values.

Colony Formation Assay to Assess Cell Proliferation This protocol evaluates the long-term impact of SLC13A5 inhibition on cell growth.

  • Cell Line: HepG2 cells.
  • Procedure:
    • Seed cells at 5,000 cells/well in 6-well plates.
    • Culture cells in normal medium supplemented with either 0.1% DMSO (vehicle control), 5 µM this compound, or 10 µM this compound.
    • Replace the medium with fresh corresponding medium every other day for 10 days.
    • After 10 days, wash cells with PBS, fix with methanol, and stain with Giemsa stain.
    • Photograph colonies, extract the stain, and quantify the results [3].

Troubleshooting Guide & FAQs

Q1: What should I do if this compound precipitates in my aqueous assay buffer?

  • Confirm Stock Solution: Ensure your DMSO stock solution is fresh and properly prepared. Moisture-absorbing DMSO can reduce solubility [2].
  • Final Concentration: For a final concentration of 10 µM in the assay with 0.1% DMSO, the compound should remain soluble in standard assay buffers [4]. Precipitation is more likely at higher concentrations.
  • Use a Solubilizing Agent: If working at higher concentrations, consider using a solubilizing agent. One documented injection formulation is DMSO:Tween 80:Saline = 10:5:85 [1].

Q2: How do I confirm that my observed biological effect is due to SLC13A5 inhibition and not an off-target effect?

  • Use the Negative Control: Always include the inactive analog, BI01372674, in your experiments. A biological effect seen with this compound but not with BI01372674 at the same concentration is likely specific to SLC13A5 inhibition [3].
  • Check Species Specificity: If possible, repeat key experiments in a system expressing mouse NaCT. This compound is highly specific for human NaCT and should not inhibit the mouse orthologue, providing strong evidence for on-target activity [3].

Q3: The inhibition of citrate uptake in my cells appears to be irreversible. Is this expected?

  • Yes, this is a known characteristic. this compound is documented as the first known irreversible inhibitor of human NaCT [3]. This means that the inhibitory effect may persist even after the compound is washed from the cells, which is an important factor to consider when designing experiments, especially those involving long-term or recovery phases.

Experimental Workflow for Uptake Assay

The diagram below outlines the key steps for performing the citrate uptake measurement assay.

Citrate Uptake Assay Workflow Start Seed HepG2 or HEK293FT cells A Culture for 48 hours Start->A B Prepare inhibitor solutions (0.1% DMSO final) A->B C Aspirate medium and add inhibitor in uptake buffer B->C D Add [14C]-Citrate C->D E Incubate 30 min at 37°C D->E F Stop uptake: Wash with ice-cold buffer E->F G Lyse cells and measure radioactivity F->G End Analyze data G->End

References

Documented Inhibitors and Cell Viability Effects

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Reported Effect on Cell Vability Experimental Context (Cell Type) Key Mechanistic Insights
PF-06649298 (PF2) & derivative PF-06761281 No cytotoxicity observed at effective concentrations [1] HEK-293-derived stable cell line overexpressing SLC13A5 (HEKNaCT) [1] Substrate and inhibitor: Competes with citrate for transport; can be imported into cells [1] [2]. Potentially allosteric, state-dependent inhibition [3] [2].
Compound 2 (from Pfizer, enantiomer of PF-06649298) [1] No observable toxicity [1] HepG2 cells (up to 300 μM, 72 hours) [1]; Cryopreserved human & mouse hepatocytes [1] Competitive and stereosensitive inhibition; clean off-target profile (no significant activity on 65+ other targets) [1].
BI01383298 Decreased cell proliferation [3] HepG2 cells (human hepatocellular carcinoma) [3] Irreversible, non-competitive inhibition. Highly species-specific (inhibits human, but not mouse, NaCT) [3].

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments cited in the literature, which you can use as a reference for your own work or for troubleshooting.

Citrate Uptake Assay

This is a primary assay for evaluating inhibitor potency (IC50 determination).

  • Principle: Measure the transport of radio-labeled citrate into cells expressing SLC13A5 in the presence or absence of an inhibitor.
  • Key Steps:
    • Cell Culture: Use cells that robustly express SLC13A5, such as:
      • Stable cell lines overexpressing SLC13A5 (e.g., HEK293-HEKNaCT) [1].
      • Endogenously expressing cell lines (e.g., HepG2 or Huh7 hepatocellular carcinoma cells) [3] [4].
      • Cryopreserved primary hepatocytes (human or mouse) [1].
    • Inhibition: Pre-incubate cells with the inhibitor at varying concentrations.
    • Uptake Phase: Incubate with 14C-labeled citrate for a defined period [3].
    • Termination & Measurement: Stop uptake by rapid washing with ice-cold buffer. Lyse cells and measure incorporated radioactivity using a scintillation counter [3].
  • Troubleshooting Tip: The presence of sodium in the assay buffer is required for NaCT function; its omission can abolish uptake and lead to false negatives [1].
Cell Viability and Proliferation Assays

These assays determine if observed metabolic effects translate to changes in cell growth or health.

  • Principle: Quantify the number of viable cells after exposure to the inhibitor, or under specific metabolic stresses where citrate uptake is crucial.
  • Common Methods:
    • CellTiter-Glo Assay: Measures ATP levels as an indicator of metabolically active cells. This was used to confirm a lack of cytotoxicity for Compound 2 [1].
    • Proliferation Assays: Measure changes in cell growth over time. For example, BI01383298 was shown to reduce HepG2 cell proliferation [3].
  • Contextual Stressors: Research indicates that citrate uptake via NaCT becomes critical under specific conditions. To observe a viability phenotype, consider performing assays under:
    • Glutamine deprivation [4].
    • Hypoxic (1% O₂) conditions [4].
    • Zn²⁺ toxicity conditions, as citrate can act as a chelator [4].

Mechanistic Pathways and Experimental Workflows

The relationship between SLC13A5 inhibition and cell viability is indirect, mediated by changes in cellular metabolism. The following diagram illustrates the key metabolic pathways affected.

G cluster_hepatic Prominent in Hepatocytes (e.g., Metabolic Disease Models) cluster_neural Relevant in Neurons (e.g., SLC13A5 Epilepsy) NaCT_Inhibitor SLC13A5/NaCT Inhibitor Citrate_Uptake Blocks Extracellular Citrate Uptake NaCT_Inhibitor->Citrate_Uptake  Inhibits Cytosolic_Citrate Decreased Cytosolic Citrate Citrate_Uptake->Cytosolic_Citrate  Leads to ACLY ACLY Activity Cytosolic_Citrate->ACLY  Reduces substrate for PFK1 PFK1 Inhibition Lifted Cytosolic_Citrate->PFK1  Reduces allosteric inhibition of TCA_Cycle Altered TCA Cycle Metabolism Cytosolic_Citrate->TCA_Cycle  Disrupts Acetyl_CoA Acetyl-CoA ACLY->Acetyl_CoA  Produces less DNLa De Novo Lipogenesis (DNL) Acetyl_CoA->DNLa  Leads to less Lipid_Content Reduced Lipid Content DNLa->Lipid_Content  Results in Growth_Effect Context-Dependent Effect on Cell Viability/Growth Lipid_Content->Growth_Effect  Can reduce proliferation in lipogenic contexts Glycolysis Increased Glycolytic Flux PFK1->Glycolysis  Promotes TCA_Cycle->Growth_Effect  Can impair health & increase seizure susceptibility

Frequently Asked Questions (FAQs)

Q1: My SLC13A5 inhibitor shows excellent potency in a citrate uptake assay but has no effect on the viability of my hepatocyte cell line. Is this expected? A: Yes, this is a common and plausible outcome. The primary function of NaCT is to import citrate. A potent inhibitor will effectively block this process. However, cells can compensate by synthesizing citrate internally through mitochondrial metabolism [5]. A viability phenotype often only emerges when cells are placed under specific metabolic stresses, such as glutamine deprivation or hypoxia, where external citrate becomes a critical resource [4].

Q2: I see a decrease in cell proliferation with my inhibitor. How can I confirm this is an on-target effect mediated by SLC13A5 inhibition? A: You can perform several control experiments:

  • Use a different cell model: Test the inhibitor on a cell line that does not express SLC13A5 (e.g., parental HEK-293). If the anti-proliferative effect is absent, it supports an on-target mechanism [1].
  • Genetic knockdown/knockout: Use CRISPR-Cas9 or siRNA to create SLC13A5-deficient cells. If the inhibitor loses its efficacy in these cells, the effect is likely on-target [4].
  • Rescue with cell-permeable metabolites: If the mechanism is via reduced lipogenesis, try supplementing with acetate (a precursor to acetyl-CoA) or palmitate to see if you can rescue the growth defect.

Q3: Why are the results from my mouse model not aligning with human cell-based data? A: This is a critical issue due to profound species-specific differences between human and mouse NaCT [3] [5].

  • Affinity: Human NaCT is a low-affinity, high-capacity transporter (KM ~600-5000 µM), whereas mouse NaCT is a high-affinity, low-capacity transporter (KM ~20-40 µM) [5].
  • Inhibitor Sensitivity: Some inhibitors, like BI01383298, are highly selective for the human transporter and have no effect on the mouse ortholog [3]. Always verify that your chosen inhibitor is active against the NaCT species relevant to your model. Data from human genetic studies (Mendelian randomization) can help bridge this translational gap [6].

References

NaCT inhibitor irreversible binding considerations

Author: Smolecule Technical Support Team. Date: February 2026

NaCT Inhibitor Comparison Table

The table below summarizes the key characteristics of prominent NaCT inhibitors to help you select the right compound for your experimental goals.

Inhibitor Name Reported IC₅₀ / Kᵢ Inhibition Mode Species Specificity Key Characteristics
BI01383298 ~100 nM (HEK293/HepG2) [1] Irreversible, Non-competitive [1] Human-specific (no effect on mouse NaCT) [1] Highest potency known; decreases HepG2 cell proliferation [1]
PF-06649298 (PF2) 0.4 - 10 µM [1] Substrate & Inhibitor (Competitive/Allosteric) [2] [3] Inhibits both human and mouse NaCT [1] Transportable substrate; state-dependent inhibition [2]
Compound 2 (PF, R-enantiomer) 0.41 µM (HEKNaCT), 16.2 µM (Human Hepatocytes) [3] Competitive Substrate [3] Active on human and mouse [3] Clean in vitro safety profile; low membrane permeability [3]
ZINC39396 Kᵢ ~0.34 mM [1] Non-competitive [1] Information Missing Early-generation, low-potency inhibitor [1]

Troubleshooting FAQs & Experimental Protocols

Here are solutions to common issues encountered when working with NaCT inhibitors.

Q1: My inhibitor shows a significant potency drop when moving from an overexpression system (HEK293) to human hepatocytes. Why?

This is a recognized challenge, as seen with Compound 2, which had an IC₅₀ of 0.41 µM in HEK293 cells overexpressing NaCT but 16.2 µM in cryopreserved human hepatocytes [3]. This drop can be attributed to:

  • Cellular Context: Hepatocytes express a full complement of metabolizing enzymes, membrane transporters, and complex lipid membranes that can sequester compounds, which are absent in simplified HEK293 models.
  • Protein Environment and Access: The native membrane environment in hepatocytes and differences in protein-glycan interactions may affect how the inhibitor accesses and binds to NaCT.

Recommendations:

  • Dose-Response Curves: Always perform detailed dose-response curves in your relevant physiological model (e.g., hepatocytes) early in validation.
  • Use Multiple Models: Use overexpressed systems for high-throughput screening but prioritize physiologically relevant cells like HepG2 or primary hepatocytes for confirmatory studies [1] [3].
Q2: How can I confirm if my inhibitor is acting irreversibly?

The case study of BI01383298 provides a methodological blueprint [1]:

  • Pre-incubation & Washout: Pre-incubate cells (e.g., HepG2 or HEK293 expressing NaCT) with the inhibitor. Then, thoroughly wash the cells to remove any unbound compound.
  • Measure Recovery of Transport Activity: After washout, measure citrate uptake and compare it to a vehicle-treated control group. For a reversible inhibitor, activity should recover. For an irreversible inhibitor like BI01383298, citrate uptake will remain suppressed even after extensive washing because the inhibitor forms a permanent covalent bond.
  • Kinetic Analysis: Perform enzyme kinetic studies. Irreversible inhibition often appears as a decrease in the maximum velocity (Vmax) without a significant change in the Michaelis constant (Km), which is characteristic of non-competitive inhibition [1].
Q3: My inhibitor works on human NaCT but has no effect in mouse models. What should I do?

This is a classic problem of species specificity, highlighted by BI01383298 [1].

  • Root Cause: Key amino acid differences in the substrate-binding pocket between human and mouse NaCT can prevent inhibitor binding in one species while allowing it in the other. Structural modeling suggests these residues are critical for this selectivity [1].
  • Solutions:
    • Use Humanized Models: Employ mouse models where the native Slc13a5 gene has been replaced with the human SLC13A5 ortholog.
    • Confirm Target Engagement: Use this specific negative control (mouse NaCT) to conclusively prove that any observed in vivo effect is mediated through on-target NaCT inhibition and not off-target effects.
    • Select the Right Inhibitor: If testing in wild-type mice, choose an inhibitor known to be cross-species, like PF-06649298 or Compound 2 [1] [3].

Experimental Workflow & Pathway Visualization

The following diagrams, created with Graphviz, map out the core experimental workflow and the biological role of NaCT.

NaCT Inhibitor Experimental Workflow

G Start Start: Define Experimental Goal CellModel 1. Select Cell Model Start->CellModel Inhibitor 2. Choose Inhibitor CellModel->Inhibitor HEK293 Overexpression System (HEK293) CellModel->HEK293  For Screening HepG2 Physiological Model (HepG2/Hepatocytes) CellModel->HepG2  For Validation Protocol 3. Design Protocol Inhibitor->Protocol Execute 4. Execute Experiment Protocol->Execute UptakeAssay Citrate Uptake Assay Protocol->UptakeAssay  Core Activity Washout Washout Experiment (Irreversibility) Protocol->Washout  Mechanism CellProlif Cell Proliferation Assay Protocol->CellProlif  Functional Effect Analyze 5. Analyze Data Execute->Analyze End Interpret Results Analyze->End

This workflow outlines the key stages for designing and executing a NaCT inhibitor study, highlighting critical decision points like inhibitor selection and mechanistic experiments.

Metabolic Consequences of NaCT Inhibition

G BloodCitrate Blood Citrate NaCT NaCT Transporter BloodCitrate->NaCT  Uptake CytosolCitrate Cytosolic Citrate NaCT->CytosolCitrate  Leads to Inhibitor Inhibitor Inhibitor->NaCT  Blocks Glycolysis Glycolysis CytosolCitrate->Glycolysis  Inhibits PFK-1 Gluconeogenesis Gluconeogenesis CytosolCitrate->Gluconeogenesis  Activates F-1,6-BPase FAS Fatty Acid Synthesis CytosolCitrate->FAS  Precursor & Activates ACC Result1 ↓ Lipogenesis ↑ Insulin Sensitivity Gluconeogenesis->Result1 FAO Fatty Acid Oxidation FAS->FAO  Malonyl-CoA Inhibits CPT-1 Result2 ↑ Lipid Oxidation ↓ Liver Fat FAO->Result2

This diagram illustrates how inhibiting NaCT reduces cytosolic citrate, leading to downstream metabolic changes that are beneficial for treating metabolic diseases [1]. Key enzymes are shown: PFK-1 (Phosphofructokinase-1), F-1,6-BPase (Fructose-1,6-bisphosphatase), ACC (Acetyl-CoA Carboxylase), and CPT-1 (Carnitine Palmitoyltransferase I).

References

BI 01383298 light sensitivity storage protection

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Information

The table below summarizes the key storage and handling parameters for BI 01383298 based on the available data.

Parameter Specification
Appearance White to off-white solid [1]
Light Sensitivity Must be protected from light [1]
Recommended Storage -20°C, protect from light [1]
Solubility / Stock Solution 37.5 mg/mL (84.21 mM) in DMSO [1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month (protect from light) [1]

Frequently Asked Questions

Q: How should I prepare and store stock solutions of this compound? A: The compound is soluble in DMSO. It is recommended to prepare stock solutions at a concentration of 10 mM (or another suitable concentration) in DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. In both cases, the aliquots must be protected from light [1].

Q: Is this compound species-specific? A: Yes, it is a highly potent and selective inhibitor of human NaCT (SLC13A5). It demonstrates an IC₅₀ in the nanomolar range (approximately 25-100 nM) for the human transporter. Notably, it has been characterized as having no effect on the mouse ortholog (Nact) in studies using citrate as a substrate [2] [3]. One study noted that BI01383298 could inhibit the transport of arginine and its derivatives by both human and mouse transporters, indicating that its effects may be substrate-dependent [4] [3].

Q: What is the mechanism of inhibition? A: this compound is described as an irreversible, non-competitive inhibitor of human NaCT [2].

Experimental Workflow for Handling

The following diagram outlines a general workflow for handling this compound in a laboratory setting, based on standard practices for light-sensitive compounds:

Start Start: Retrieve this compound Solid Handle Solid Compound Start->Solid Solution Prepare Stock Solution Start->Solution StoreSolid Store at -20°C in original packaging Solid->StoreSolid Aliquot Aliquot Solution Solution->Aliquot StoreStock Store at -80°C or -20°C in amber vials/wrapped in foil Aliquot->StoreStock Use Thaw and Use Aliquot StoreStock->Use Discard Discard after use Use->Discard

Critical Troubleshooting Notes

  • Light Protection is Mandatory: The search results explicitly state that the compound must be "protected from light" [1]. Failure to do so at all stages—during storage, solution preparation, and experiments—will likely lead to compound degradation and unreliable data.
  • Verify Species Specificity: If your experiments involve non-human models, particularly mouse, you must empirically verify whether this compound has an effect in your specific system, as its activity can be species- and substrate-dependent [4] [2] [3].
  • Consult Original Sources: For definitive experimental protocols, you should consult the primary scientific literature where this compound was first characterized [2] [5]. Furthermore, the compound was designed by Boehringer Ingelheim and can be requested through their opnMe.com innovation portal, which may provide the most accurate and detailed product information [1].

References

BI 01383298 precipitate in water solutions

Author: Smolecule Technical Support Team. Date: February 2026

BI 01383298: Compound Overview

This compound is a highly potent, selective, and irreversible inhibitor of the human sodium-coupled citrate transporter (SLC13A5/NACT). It is structurally distinct from the transporter's natural substrate, citrate [1] [2].

The table below summarizes its key physico-chemical properties, which are highly relevant for predicting its behavior in solution [1]:

Property Value
Molecular Weight 444.05 g/mol [1]
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 5 [1]
XLogP 3.93 [1]
Rotatable Bonds 6 [1]
Topological Polar Surface Area (TPSA) 74.86 Ų [1]
Lipinski's Rule of 5 0 broken [1]

Mechanisms and Experimental Workflows

Understanding the compound's action and handling is crucial for successful experiments. The following diagram outlines the key steps for sample preparation, highlighting critical points where precipitation is most likely to occur.

workflow Start Start: Prepare this compound SolventChoice Choose Solvent Start->SolventChoice StockSolution Prepare Concentrated Stock SolventChoice->StockSolution Primary solvent (e.g., DMSO) WorkingSolution Dilute to Working Concentration StockSolution->WorkingSolution Dilute in aqueous buffer PrecipitateCheck Check for Precipitate WorkingSolution->PrecipitateCheck Troubleshoot Troubleshoot Precipitation PrecipitateCheck->Troubleshoot Cloudy solution/particles ExperimentalUse Proceed to Experiment PrecipitateCheck->ExperimentalUse Clear solution

Diagram 1: A workflow for preparing this compound solutions for experiments, highlighting key risk points for precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does this compound precipitate in my aqueous buffer? The high LogP value of 3.93 indicates that this compound is a lipophilic (fat-soluble) compound [1]. Such compounds have inherently low solubility in polar solvents like water. Precipitation occurs when the compound's concentration in the aqueous solution exceeds its solubility limit, often during the dilution of a DMSO stock into a water-based buffer.

Q2: What is the recommended storage condition for this compound? The compound should be stored at 2-8°C [3]. Always allow the vial to warm to room temperature before opening to prevent condensation of moisture inside the vial, as water can affect stability and promote precipitation in the stock powder or solution.

Q3: How can I prevent precipitation when preparing working solutions?

  • Use the minimum necessary DMSO: Prepare your stock solution in 100% DMSO to the highest possible concentration that is practical for your experiment. This minimizes the volume of DMSO you need to add to your aqueous buffer.
  • Add buffer to DMSO slowly: When creating your working solution, add the aqueous buffer dropwise to the DMSO stock while vortexing or stirring vigorously. This method helps to slowly change the solvent environment and can prevent the sudden crashing out of the compound.
  • Consider solubility enhancers: The use of solubilizing agents may be necessary. This could include vehicles like cyclodextrins or surfactants (e.g., Tween-80, Pluronic F-68) in your assay buffer, provided they do not interfere with your biological system.

Q4: What should I do if I observe precipitation in my experimental well?

  • Confirm precipitation: Visually inspect the solution for cloudiness or particles. Centrifuging a small aliquot and checking for a pellet can confirm it.
  • Re-prepare the solution: Do not use a precipitated solution, as the actual concentration of the dissolved compound will be unknown and lower than intended. Discard it and prepare a fresh working solution using the preventive measures above.
  • Validate your assay: If you suspect precipitation during an experiment, it is critical to run a functional assay to confirm that the inhibitor is active. You could test its ability to inhibit citrate uptake in a cell-based system, as described in the literature [2].

Suggested Next Steps

To move forward, I suggest you:

  • Consult the supplier directly for any available solubility data or recommended formulation protocols.
  • Search for pre-print publications on platforms like bioRxiv that might contain more recent, hands-on experiences from other researchers using this compound.
  • Systematically test different solvents and buffers in your lab to establish a robust and reproducible protocol.

References

SLC13A5 assay buffer composition optimization

Author: Smolecule Technical Support Team. Date: February 2026

Core Buffer Components and Considerations

The table below summarizes the key factors to consider when formulating a buffer for SLC13A5 transport assays.

Factor Consideration & Rationale Experimental Optimization Tip
Sodium Ions Essential. SLC13A5 is a sodium-coupled cotransporter; function is dependent on Na+ [1] [2]. Titrate concentration (e.g., 0-140 mM) to determine ( K_m ) for Na+ and ensure ( V_{max} ) is reached in the assay buffer.
pH Level Critical for citrate charge. Citrate is a tricarboxylate; pH affects its ionic state and potentially transporter recognition. Test a physiological range (pH 7.0-7.4) and slightly beyond to find the optimum for substrate binding and uptake.
Substrate (Citrate) Use labeled citrate for detection (e.g., radioactive [¹⁴C]citrate or stable isotopes for MS) [3] [4]. Determine the ( K_m ) for citrate under your specific buffer conditions to inform appropriate substrate concentrations for competition or uptake assays.
Osmolarity & Ionic Strength Must be physiologically relevant (~290-310 mOsm/kg) to maintain cell membrane integrity. Use salts like choline chloride to replace NaCl in control conditions to maintain osmolarity without sodium.
Divalent Cations Citrate chelates divalent cations like Zn²⁺ and Ca²⁺ [2] [5]. This can be a key interference. Include Ca²⁺ or Mg²⁺ if physiologically relevant, but be consistent. Chelators (e.g., EDTA) can control metal availability but may inhibit transport.

Advanced Assay Methodologies

Modern drug discovery for transporters like SLC13A5 employs advanced, high-throughput platforms. Understanding these can guide your own assay development and troubleshooting.

  • Acoustic Droplet Ejection-Mass Spectrometry (ADE-MS): This is a cell-based uptake assay that uses ¹³C, ¹⁵N-labeled glutamic acid or citrate. Micro-droplets are acoustically ejected directly into a mass spectrometer for rapid, label-free detection of substrate transport and inhibition. It is praised for high sensitivity, reproducibility, and speed (10-100x faster than LC-MS) [6].
  • Solid-Supported Membrane (SSM)-based Electrophysiology: This is a label-free, biophysical technique (e.g., using Nanion's SURFE²R platform). Membrane proteins are attached to a gold sensor. Rapid solution changes generate transporter-associated currents, providing real-time kinetic data on function. This method is excellent for characterizing compound mechanisms of action (e.g., inhibitor vs. activator) with minimal background interference [6].

The following diagram illustrates the strategic workflow for developing and troubleshooting an SLC13A5 functional assay, integrating the key buffer components and advanced methodologies.

Start Start: Assay Development B1 Define Assay Goal (HTS vs. Kinetics) Start->B1 B2 Select Assay Platform B1->B2 P1 ADE-MS B2->P1 P2 SSM-Electrophysiology B2->P2 B3 Optimize Buffer Composition P1->B3 P2->B3 C1 • Sodium Concentration • pH • Citrate (Labeled) • Osmolarity • Divalent Cations B3->C1 B4 Validate with Controls C1->B4 C2 • Known Inhibitors (e.g., PF-06649298) • Vehicle/No-substrate B4->C2 B5 Run Pilot Screen C2->B5 B6 Analyze Data & Troubleshoot B5->B6

Frequently Asked Questions (FAQs)

Q1: What is the most critical component to verify in my SLC13A5 assay buffer? A1: The presence and concentration of sodium ions are paramount. Always include a negative control where sodium is replaced by an inert cation like choline or N-Methyl-D-glucamine (NMDG) to confirm that the measured signal is specific to SLC13A5-mediated transport [1] [2].

Q2: My assay shows high background noise. What could be the cause? A2: High background can arise from several sources:

  • Non-specific binding: Optimize washing steps and include a non-specific binding inhibitor like BSA in the buffer.
  • Contamination: Ensure all reagents are sterile and prepared with high-purity water.
  • Divalent cation interference: Citrate can chelate metals. If your assay is sensitive to trace metals, consider using a chelator like EDTA and controlling its concentration carefully [2] [5].
  • Instrument calibration: For MS-based methods (ADE-MS), ensure proper instrument calibration and background subtraction [6].

Q3: Are there any recommended tool compounds for validating my SLC13A5 inhibition assay? A3: Yes, several published inhibitors can be used. PF-06649298 is a dicarboxylate compound that specifically inhibits citrate transport via SLC13A5 in vitro and in vivo [3]. Its optimized analog, PF-06761281, is also a potent inhibitor with a suitable profile for pharmacodynamic studies [3].

References

NaCT Inhibition Specificity: Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Issue / Challenge Possible Causes Suggested Solutions & Validation Experiments

| Inhibitor shows low or no activity in hepatocytes | Different cellular environment (HEK293 vs. hepatocytes), lower transporter expression, differential metabolism [1]. | • Confirm activity in cryopreserved human hepatocytes (expected IC50 shift, e.g., 0.41 µM in HEK vs. 16.2 µM in hepatocytes) [1]. • Use mouse hepatocytes for comparison (e.g., IC50 of 4.5 µM) [1]. | | Inhibitor shows low selectivity within the SLC13 family | Compound interacts with conserved substrate-binding sites in NaDC1 and NaDC3 [2] [1]. | • Test compound in HEK-293 cell lines overexpressing NaDC1 and NaDC3. • A selective inhibitor like PF-06649298 should show no significant inhibition of citrate/succinate uptake in these lines [1]. | | Uncertain inhibition mechanism (competitive vs. allosteric) | Controversial initial data: compound may be a substrate or a state-dependent inhibitor [2]. | • Perform competitive binding assays with radiolabeled inhibitor (e.g., [3H]-2). Specific binding out-competed by citrate indicates a shared binding site [1]. • Obtain structural data (cryo-EM) to confirm inhibitor binds the citrate site [2]. | | Inhibitor activity abolished by specific mutations | Mutations may disrupt the precise inhibitor-binding pocket while partially preserving citrate transport [3]. | • Engineer and characterize mutant NaCT constructs (e.g., V231A). A mutation that disproportionately affects inhibitor binding over citrate transport suggests a specific interaction [3]. | | Lack of appropriate tools for validation | Absence of radiolabeled or high-affinity inhibitors. | • Synthesize a tritiated version of your inhibitor for direct binding and competition studies [1]. |

Experimental Protocols for Specificity Validation

Protocol 1: Cell-Based Citrate Uptake Inhibition Assay

This is the primary assay for determining inhibitor potency (IC50) and selectivity.

  • Cell Lines: Use HEK-293 cells stably overexpressing human NaCT, NaDC1, and NaDC3. Include parental HEK-293 cells as a negative control [1].
  • Uptake Buffer: Use a HEPES-buffered saline solution containing 136 mM NaCl, 5.4 mM KCl, 2.8 mM CaCl₂, 1.2 mM MgSO₄, and 10 mM HEPES (pH 7.4). A sodium-free buffer (NaCl replaced with Choline-Cl) serves as a control for Na⁺-dependent uptake [1].
  • Inhibition Assay:
    • Pre-incubate cells with various concentrations of your inhibitor for 15-30 minutes.
    • Initiate uptake by adding a solution containing a tracer amount of radiolabeled [¹⁴C]-citrate (e.g., 50-100 µM) to the inhibitor-containing buffer.
    • Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C.
    • Terminate uptake by rapid washing with ice-cold, sodium-free buffer.
    • Lyse cells and quantify radioactivity via scintillation counting.
  • Data Analysis: Plot % citrate uptake remaining versus inhibitor concentration (log scale) and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Competitive Binding Assay Using Radiolabeled Inhibitor

This assay directly tests if an inhibitor competes with citrate for the same binding site.

  • Radioligand: Use a tritiated inhibitor (e.g., [³H]-2) [1].
  • Binding Assay:
    • Incubate NaCT-expressing cells with a fixed concentration of the [³H]-inhibitor.
    • Include increasing concentrations of unlabeled citrate (the competitor) in parallel samples.
    • Perform the assay in sodium-containing buffer at 4°C or on ice to minimize transport.
    • After incubation, rapidly wash cells to remove unbound ligand.
    • Lyse cells and measure bound radioactivity.
  • Data Analysis: A dose-dependent decrease in [³H]-inhibitor binding with increasing citrate concentration confirms competitive binding at the substrate site [1].

Key Concepts & Workflows

To effectively troubleshoot, it's crucial to understand the structural basis of inhibition and the logical flow of experimental validation. The following diagrams illustrate these core concepts.

NaCT Inhibition Mechanism

nact_mechanism Molecular Basis of NaCT Inhibition Inhibitor Inhibitor (e.g., PF-06649298) BindingSite NaCT Binding Site Inhibitor->BindingSite Binds to Citrate Citrate (Substrate) Citrate->BindingSite Competes with Transport Citrate Transport BindingSite->Transport Allows NoTransport Transport Blocked BindingSite->NoTransport Results in

This diagram shows how inhibitors like PF-06649298 (PF2) bind to the same site as citrate, directly competing and blocking its transport [2]. Key residues like G228, V231, V232, and G409 are critical for both citrate and inhibitor binding. Residue V231 is particularly important for distinguishing between different inhibitors [3].

Specificity Validation Workflow

validation_workflow Logical Flow for Validating Inhibitor Specificity Start Candidate Inhibitor Step1 Confirm Activity in NaCT-HEK cells Start->Step1 Step2 Check Selectivity vs. NaDC1/NaDC3 Step1->Step2 Step3 Validate in Hepatocytes Step2->Step3 Step4 Determine Mechanism (Competitive Binding) Step3->Step4 Step5 Verify Specificity with Mutant NaCT Step4->Step5 End Specific NaCT Inhibitor Validated Step5->End

This workflow outlines the key steps to systematically rule out non-specific effects. The core principle is to move from simple, overexpression systems to more complex, native environments, while using orthogonal methods (functional uptake, binding, mutagenesis) to confirm the target.

Key Takeaways

  • Structural Confirmation is Foundational: Cryo-EM structures confirm that specific inhibitors bind the same site as citrate, which underpins the rational interpretation of your cellular assays [2].
  • Specificity Requires Direct Testing: An inhibitor's selectivity for NaCT over NaDC1 and NaDC3 is not guaranteed and must be empirically demonstrated in assays using the respective transporters [1].
  • Mechanism Informs Interpretation: Determining whether your inhibitor is competitive (binding the substrate site) is crucial for understanding its effects and potential for competition-based resistance via mutations [2] [3].

References

Compound Profiles and Head-to-Head Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of both inhibitors, highlighting their distinct mechanisms and research applications.

Feature BI 01383298 PF-06761281 (and related PF-06649298)
Chemical Class Sulfonamide-carboxamide [1] [2] Hydroxysuccinic acid derivative [3]
Molecular Weight 444.0 g/mol [2] Information not fully available in search results
Inhibition Mechanism Irreversible, non-competitive [1] State-dependent, allosteric inhibitor [3]
Species Specificity Highly specific for human NaCT; no effect on mouse NaCT [1] Inhibits both human and mouse NaCT [1]
Reported IC₅₀ ~100 nM (human NaCT) [1] 0.4 - 10 µM (human NaCT) [1]
Binding Site Binds to the substrate-binding site, but irreversibly [1] Binds to an allosteric site; inhibition is enhanced at high citrate concentrations [3]
Key Research Use Studying human-specific NaCT inhibition; potential therapeutic candidate for metabolic diseases [1] Probing transport cycle states and allosteric regulation; metabolic disease research in rodent models [3]

Experimental Protocols for Key Assays

To ensure the reproducibility of your research, here are the methodologies commonly used to generate the data for the comparisons above.

Cell-Based Citrate Uptake Assay

This is the primary method for determining inhibitor IC₅₀ values and mechanism of action.

  • Cell Lines: Human hepatocellular carcinoma cell line HepG2 (constitutively expresses NaCT) or HEK293 cells transiently/stablely transfected with human or mouse SLC13A5 [1].
  • Culture Conditions: High-glucose DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin [1].
  • Uptake Measurement:
    • Seed cells in multi-well plates (e.g., 4 x 10⁵ cells/well for HepG2) [1].
    • Pre-incubate cells with or without the inhibitor (e.g., BI01383298 or PF-06761281) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for a defined period.
    • Initiate uptake by adding radioactive [¹⁴C]-citrate.
    • Terminate the reaction after a specific time (e.g., a few minutes) by ice-cold buffer and wash cells extensively.
    • Lyse cells and measure the accumulated radioactivity using a scintillation counter.
    • Calculate transport velocity in the presence and absence of inhibitor to determine percentage inhibition and IC₅₀ [1].
Mechanism of Action Studies
  • Kinetic Analysis (Competitive/Non-competitive): Perform the citrate uptake assay at various citrate concentrations (e.g., from µM to mM range) in the presence of fixed concentrations of the inhibitor. A change in Vmax without a change in Km indicates non-competitive inhibition (as seen with BI01383298), while a change in Km suggests competition [1].
  • Reversibility Testing (Irreversible/Reversible):
    • Pre-incubate cells with a high concentration of the inhibitor.
    • Wash the cells thoroughly to remove unbound inhibitor.
    • Measure citrate uptake after a recovery period. If transport activity does not recover, it suggests irreversible inhibition (a key feature of BI01383298) [1].
  • State-Dependence (Allosteric): Compare the inhibitor's potency (IC₅₀) at low and high ambient citrate concentrations. A significant increase in potency at higher citrate concentrations suggests state-dependent allosteric inhibition (as observed with PF-06761281) [3].

Mechanisms of Action and Species Specificity

The diagrams below illustrate the distinct inhibition mechanisms of this compound and PF-06761281, which are critical for experimental design and data interpretation.

G cluster_0 PF-06761281: Allosteric Inhibition cluster_1 This compound: Irreversible Inhibition NaCT NaCT Transporter Uptake Citrate Uptake NaCT->Uptake Transports NaCT->Uptake No Transport Citrate Citrate Substrate Citrate->NaCT Binds Substrate Site Citrate->NaCT Cannot Bind PF PF-06761281 PF->NaCT Binds Allosteric Site BI This compound BI->NaCT Irreversibly Binds Substrate Site

A key differentiator between these inhibitors is their activity across species, which is crucial for selecting appropriate animal models.

G BI This compound Human Human NaCT BI->Human Potent Inhibitor Mouse Mouse NaCT BI->Mouse No Effect PF PF-06761281 PF->Human Active PF->Mouse Active

Key Insights for Researchers

  • Irreversible inhibitors like this compound are valuable for prolonged target engagement studies but require careful washout steps in reversibility assays [1].
  • Allosteric, state-dependent inhibitors like PF-06761281 exhibit potency that is highly dependent on ambient citrate concentrations, a critical factor to control in experiments [3].
  • The marked species specificity of this compound means it cannot be used in wild-type mouse models, whereas PF-06761281 is suitable for both human cell-based studies and rodent models [1].

References

Quantitative Profile of a Key SLC13A5 Chemical Probe

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental validation data for PF-06649298 (Compound 2), a well-characterized inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5), as identified from a 2015 research publication [1].

Assay Parameter Experimental Data Experimental System / Notes
Biochemical Potency (IC₅₀) 0.41 µM HEK-293 cells overexpressing human SLC13A5 (HEKNaCT) [1]
Cellular Potency (IC₅₀) 16.2 µM Cryopreserved human hepatocytes (native environment) [1]
Selectivity vs. NaDC1 (SLC13A2) >25 µM (No inhibition) HEK-293 cells overexpressing human NaDC1 [1]
Selectivity vs. NaDC3 (SLC13A3) >25 µM (No inhibition) HEK-293 cells overexpressing human NaDC3 [1]
Mode of Inhibition Competitive Binding out-competed by citrate [1]
Transport Role Substrate Recognized and transported by SLC13A5 [1]
Cytotoxicity No toxicity observed Concentrations up to 300 µM in HepG2 cells [1]
Pharmacokinetics High metabolic stability, low permeability Aqueous solubility, not detectable hepatocyte clearance [1]

Detailed Experimental Protocols

The key experiments that validated PF-06649298 are outlined below.

Citrate Uptake Inhibition Assay

This protocol was used to determine the IC₅₀ values for citrate transport inhibition [1].

  • Cell Culture: HEK-293-derived cell lines stably overexpressing human SLC13A5 (HEKNaCT), NaDC1, or NaDC3 were used. Cryopreserved human and mouse hepatocytes were used for native context testing.
  • Inhibitor Pre-treatment: Cells were pre-incubated with the test compound (PF-06649298) or vehicle for a specified period.
  • Citrate Transport: Radiolabeled citrate was added to the medium to initiate the uptake phase.
  • Measurement: After incubation, cells were washed to remove excess citrate. The accumulated radioactivity within the cells was measured using a scintillation counter to quantify citrate uptake.
  • Data Analysis: Dose-response curves were generated from the uptake data in the presence of varying inhibitor concentrations, and IC₅₀ values were calculated.
Mechanism of Action Studies

These experiments established PF-06649298 as a competitive substrate [1].

  • Competitive Binding: The interaction between tritium-labeled PF-06649298 and SLC13A5 was measured in HEKNaCT cells. The binding was out-competed by increasing concentrations of unlabeled citrate, indicating a shared binding site.
  • Sodium Dependence: The binding and uptake of the radiolabeled probe were shown to require the presence of sodium in the cell media, consistent with the known sodium-dependency of SLC13A5 transport function.
  • Selectivity Profiling: The compound was tested against a panel of over 65 off-targets, including the hERG channel, major CYP450 enzymes, and various other transporters and receptors, showing a clean profile.

Experimental Workflow and Mechanism

The following diagram illustrates the logical flow of the key experiments used to validate this SLC13A5 chemical probe.

Start Identify Probe Candidate Assay1 Citrate Uptake Assay (HEKNaCT Cells) Start->Assay1 Assay2 Potency in Hepatocytes (Native Context) Assay1->Assay2 Assay3 Selectivity Screening (vs. NaDC1/NaDC3) Assay1->Assay3 Assay4 Mechanism of Action (Binding & Transport) Assay1->Assay4 Assay5 Off-target & Toxicity Profiling Assay1->Assay5 Result Validated Chemical Probe Assay2->Result Assay3->Result Assay4->Result Assay5->Result

References

BI 01383298 Efficacy Profile: Human vs. Mouse NaCT

Author: Smolecule Technical Support Team. Date: February 2026

Property Human NaCT Mouse NaCT Experimental Context & Notes
Inhibition IC₅₀ ~100 nM [1] No effect [1] Represents the highest potency among known NaCT inhibitors [1].
Inhibition Mode Irreversible and non-competitive [1] Not applicable First known irreversible inhibitor for this transporter [1].
Species Selectivity Highly sensitive [1] Not inhibited [1] The inhibitor is selective for human NaCT [1].
Functional Consequence Decreased HepG2 cell proliferation [1] Not observed [1] Effect shown in constitutively expressing human liver cells [1].

Detailed Experimental Protocols

The key findings on BI 01383298 were generated using standard cellular and molecular biology techniques. Here are the methodologies for the main experiments cited.

  • Cell Culture and Transfection [1]

    • Cell Lines: Human hepatocellular carcinoma cells (HepG2) and human embryonic kidney cells (HEK293FT) were used.
    • Culture Conditions: HepG2 cells were maintained in high-glucose DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, 1 mM pyruvate, and 1 mM non-essential amino acids. HEK293FT cells were cultured in high-glucose DMEM with 10% FBS and 1% penicillin/streptomycin.
    • Ectopic Expression: HEK293FT cells were transiently transfected with plasmids containing human SLC13A5 or mouse Slc13a5 cDNA using a lipofectamine-3000-based system.
  • Radiolabeled Citrate Uptake Assay [1]

    • Measurement: Uptake of [¹⁴C]-citrate was measured in both HepG2 cells (which constitutively express NaCT) and HEK293FT cells ectopically expressing human or mouse NaCT.
    • Inhibition Assay: Cells were exposed to this compound to inhibit citrate uptake. The concentration required for half-maximal inhibition (IC₅₀) was determined to be approximately 100 nM for human NaCT. The inhibitor showed no effect on mouse NaCT-mediated citrate uptake.
  • Molecular Modeling and Docking [1]

    • Template: The 3D structures of human and mouse NaCT were modeled using the crystal structure of a humanized variant of VcINDY (a bacterial dicarboxylate transporter) as a template.
    • Analysis: Docking studies were performed to identify the specific amino acid residues that interact with citrate and this compound. This analysis provided a structural basis for the inhibitor's high affinity for human NaCT and its lack of effect on the mouse transporter.

Mechanism and Species Specificity Visualization

The diagram below illustrates the proposed mechanism of action for this compound and the basis for its species-specific efficacy, based on molecular modeling and docking studies [1].

Inhibitor This compound HumanNaCT Human NaCT Inhibitor->HumanNaCT Binds Irreversibly MouseNaCT Mouse NaCT Inhibitor->MouseNaCT No Binding CitrateUptake Citrate Uptake HumanNaCT->CitrateUptake Blocks MouseNaCT->CitrateUptake Unaffected CellGrowth Decreased Cell Proliferation CitrateUptake->CellGrowth Leads to

Why Species Specificity Matters in Drug Development

The stark difference in this compound's effect on human versus mouse NaCT is a critical consideration for therapeutic development.

  • Paradoxical Effects of NaCT Deficiency: In mice, deletion of the Slc13a5 gene protects against obesity and diabetes [2] [3]. In humans, however, loss-of-function mutations in SLC13A5 cause a severe neurological disorder called EIEE25/DEE25 (early infantile epileptic encephalopathy) [2] [3].
  • Separating Benefits from Risks: This suggests that systemically inhibiting NaCT could have metabolic benefits but severe neurological side effects. The species specificity of this compound means that standard mouse models cannot be used to predict its efficacy or safety in humans [1] [2].
  • Therapeutic Strategy: A promising theoretical approach is to develop NaCT inhibitors that work only in the liver and cannot cross the blood-brain barrier, thus harnessing the metabolic benefits without the neurological risks [2] [3].

References

comparing irreversible and competitive NaCT inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

Feature Irreversible Inhibitors Competitive Inhibitors
Binding Mechanism Form permanent covalent bonds with target [1]. Reversibly bind to the target's active site [2].
Target Site Often catalytic residues or unique non-catalytic residues [1]. Active site, competing with the natural substrate [2].
Effect on Target Permanently inactivates the target until new protein is synthesized [1]. Occupies the active site, blocking substrate access; effect is reversible [2].
Kinetics Time-dependent; governed by two-step mechanism (KI and kinact) [1]. Governed by equilibrium binding (Ki or IC50); effect is immediate and concentration-dependent [2] [3].
Selectivity High potential if targeting unique residues; risk of off-target reactivity [1]. High selectivity achievable by exploiting structural differences in active sites [2].
Key Advantage Long-lasting effects, potential for less frequent dosing, can target less druggable sites [1]. Effect is titratable and reversible, reducing risk of long-term toxicity [2] [1].
Key Disadvantage Risk of idiosyncratic toxicity from off-target binding; permanent effect can be problematic [1]. Effect is overcome by high substrate concentrations; requires sustained drug levels [2].

General Experimental Protocols

While specific protocols for NaCT will vary, the following outlines the core methodologies used to characterize these inhibitor types, based on general enzymology and drug discovery principles [3] [1].

For Characterizing Competitive Inhibitors

The primary goal is to determine the inhibition constant (Ki) and demonstrate that the inhibitor competes with the substrate.

  • Enzyme Kinetics Assay: Perform a series of initial velocity measurements of the transporter or enzyme activity at varying substrate concentrations and several fixed concentrations of the inhibitor.
  • Data Analysis: Plot the data using Lineweaver-Burk (double-reciprocal) plots or nonlinear regression fitting to the Michaelis-Menten equation.
  • Interpretation: A competitive inhibition mechanism is confirmed if the plots show a family of lines that intersect on the y-axis, indicating that the apparent Vmax is unchanged but the apparent Km increases with higher inhibitor concentrations. The Ki value can be calculated from these shifts [3].
For Characterizing Irreversible Inhibitors

The goal is to demonstrate time-dependent, permanent inactivation and determine the rate of inhibition (kinact) and the concentration required for half-maximal inactivation (KI).

  • Time-Dependent Inactivation Assay: Pre-incubate the target with the inhibitor for varying time periods.
  • Residual Activity Measurement: After the pre-incubation, dilute the reaction mixture significantly to dissociate any non-covalent interactions and then measure the remaining activity.
  • Data Analysis: Plot the remaining activity versus pre-incubation time for different inhibitor concentrations. The data is fitted to determine the observed inactivation rate (kobs) at each concentration. A secondary plot of kobs vs. inhibitor concentration is used to derive the KI and kinact values [1].

This diagram illustrates the logical workflow for the key experiments described above to distinguish between competitive and irreversible inhibitors:

G start Start: Characterize Inhibitor assay Perform Kinetic Assays start->assay analysis Analyze Data assay->analysis comp_plot Lineweaver-Burk Plot: Lines intersect on y-axis analysis->comp_plot Vary [S] & [I] irr_plot Activity vs. Time Plot: Progressive activity loss analysis->irr_plot Pre-incubate, then measure residual activity comp_mech Mechanism: Competitive comp_plot->comp_mech irr_mech Mechanism: Irreversible irr_plot->irr_mech comp_ki Determine Kᵢ value comp_mech->comp_ki irr_kinact Determine kᵢₙₐcₜ/Kᵢ value irr_mech->irr_kinact

References

SLC13A5 inhibitor molecular modeling studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Guide to SLC13A5 Inhibitors

The table below summarizes the molecular and functional characteristics of two prominent SLC13A5 inhibitors identified in the current literature.

Inhibitor Name Inhibition Mode & Specificity Potency (IC₅₀) Key Molecular Modeling Insights Transportable Substrate Species Specificity
BI01383298 Irreversible, non-competitive inhibitor [1] ~100 nM (highest potency reported) [1] Binding site distinct from citrate; interaction likely causes conformational change that permanently inactivates the transporter [1]. No [1] Highly specific for human NaCT; no effect on the mouse ortholog [1].
PF-06649298 Competitive inhibitor (allosteric mechanism suggested) [1] [2] 0.4 - 10 µM [1] [2] Docks into the substrate-binding site of NaCT. Its inhibition potency increases with citrate concentration, suggesting an allosteric mechanism [1]. Yes [2] Inhibits both human and mouse NaCT [1].

Detailed Experimental Methodologies

Here are the detailed experimental protocols and key findings from the studies cited in the table.

BI01383298 Profiling Experiments [1]
  • Uptake Measurement in Cell Lines: Inhibition of human NaCT was tested in HepG2 cells (which constitutively express the transporter) and in HEK293 cells ectopically expressing human SLC13A5. Mouse NaCT activity was tested in HEK293 cells expressing mouse Slc13a5. Citrate uptake was measured using radio-labeled [¹⁴C]-citrate.
  • Inhibition Kinetics: To determine the mode of inhibition, cells were pre-treated with BI01383298, followed by extensive washing before measuring citrate uptake. The irreversible nature was confirmed as the inhibitory effect persisted after washing.
  • Molecular Modeling and Docking:
    • The 3D structures of human and mouse NaCT were modeled using the crystal structure of a bacterial homolog, VcINDY, as a template.
    • Docking studies suggested that BI01383298 binds to a site different from the citrate substrate pocket.
    • The analysis identified specific non-conserved amino acid residues between human and mouse NaCT that are responsible for BI01383298's high species selectivity.
PF-06649298 Profiling Experiments [2]
  • Identification and Synthesis: The inhibitor was identified through a virtual screen of a compound library based on structural similarity to citrate. The racemic mixture was synthesized and then separated into single enantiomers, with the (R)-enantiomer (PF-06649298) confirmed as the active form.
  • Mode of Action Studies:
    • A tritiated version of the inhibitor, [³H]-2, was synthesized.
    • Whole-cell binding experiments in HEK293 cells overexpressing NaCT showed that [³H]-2 binding was out-competed by increasing concentrations of citrate, indicating a shared binding site (competitive inhibition).
    • Transport assays confirmed that PF-06649298 is itself a substrate for NaCT.
  • Selectivity Profiling: The compound was tested in HEK293 systems overexpressing the related transporters NaDC1 (SLC13A2) and NaDC3 (SLC13A3) and showed no significant inhibition, confirming selectivity within the SLC13 family.

Structural Basis of Species Specificity

A critical finding from these studies is the profound species-specific difference in NaCT, which is a major consideration for inhibitor design and pre-clinical testing. The diagram below illustrates the key structural and functional differences.

G cluster_human Human NaCT Characteristics cluster_mouse Mouse NaCT (Slc13a5) Characteristics Human_NaCT Human NaCT A1 Low-affinity/High-capacity (KM: 650-5000 µM) Human_NaCT->A1 A2 Activity activated by Li⁺ Human_NaCT->A2 A3 BI01383298 binds irreversibly Human_NaCT->A3 Mouse_NaCT Mouse NaCT B1 High-affinity/Low-capacity (KM: 20-40 µM) Mouse_NaCT->B1 B2 Activity inhibited by Li⁺ Mouse_NaCT->B2 B3 Unaffected by BI01383298 Mouse_NaCT->B3 Note Key Implication: Mouse models may not accurately predict efficacy of human-specific inhibitors. A3->Note

The divergent responses to inhibitors like BI01383298 arise from fundamental structural differences between human and mouse NaCT. Modeling and docking studies trace this back to variations in key amino acid residues within the inhibitor binding site [1]. This highlights a significant challenge in drug development, as standard mouse models are unsuitable for testing human-specific compounds [3] [1].

Research Implications and Future Directions

The data reveals two distinct therapeutic strategies:

  • PF-06649298, a competitive substrate, is useful for basic research in both human and mouse systems.
  • BI01383298 represents a more advanced, human-specific therapeutic candidate due to its high potency and irreversible mechanism.

A primary research challenge is the lack of publicly available, complete experimental workflows for the molecular modeling and docking simulations. Progress in this field is increasingly reliant on high-resolution structural data, such as from cryo-EM, to move beyond homology models toward structure-based drug design [4].

References

BI 01383298 species-specific inhibition confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Key Evidence for Species-Specific Inhibition

The following table consolidates the primary experimental findings that confirm the selectivity of BI01383298 for human NaCT:

Aspect of Evidence Experimental Finding
Inhibitory Potency (IC₅₀) ~100 nM in human systems (HEK293 & HepG2 cells) [1] [2]. Another study reports IC₅₀ of 24 nM in HepG2 and 56 nM in HEK293 cells overexpressing hSLC13A5 [3].
Effect on Mouse NaCT No inhibitory effect on mouse NaCT (Nact)-mediated citrate transport, even at high concentrations [1] [2] [4].
Inhibition Mechanism Irreversible and non-competitive inhibition of human NaCT [1] [5] [2].
Specificity for Citrate Uptake Inhibits sodium-dependent citrate uptake in HepG2 and HEK293 cells, but does not affect transport of nicotinate, arginine, glutamine, tryptophan, or lactate [6].

Detailed Experimental Protocols

The core findings on species specificity were generated using standard transport assays. The workflow below outlines the key steps.

G cluster_0 Cell Preparation cluster_1 Inhibitor Pre-incubation cluster_2 Uptake Measurement cluster_3 Data Analysis Cell Preparation Cell Preparation Inhibitor Pre-incubation Inhibitor Pre-incubation Cell Preparation->Inhibitor Pre-incubation HepG2 (human liver) HepG2 (human liver) Cell Preparation->HepG2 (human liver) HEK293 (transfected) HEK293 (transfected) Cell Preparation->HEK293 (transfected) Uptake Measurement Uptake Measurement Inhibitor Pre-incubation->Uptake Measurement Data Analysis Data Analysis Uptake Measurement->Data Analysis a Use human HepG2 cells (endogenous NaCT) c Treat cells with: - BI01383298 (varying doses) OR - Vehicle control (DMSO) b Use HEK293 cells transfected with: - Human SLC13A5 OR - Mouse Slc13a5 d Initiate uptake by adding radiolabeled [¹⁴C]-Citrate c->d e Incubate (e.g., 30 min at 37°C) Use NaCl buffer (Na⁺-dependent) & NMDG-Cl buffer (Na⁺-free control) d->e f Stop reaction: Remove buffer & wash cells with ice-cold buffer e->f g Lyse cells and measure incorporated radioactivity f->g h Calculate Na⁺-dependent uptake: (Uptake in NaCl buffer) - (Uptake in NMDG buffer) g->h i Normalize data to protein content (using BCA assay) h->i j Determine IC₅₀ and specificity profile i->j

Key Methodological Details:

  • Cell Models: Experiments used human liver-derived HepG2 cells (constitutively expressing NaCT) and HEK293 cells ectopically expressing either human (SLC13A5) or mouse (Slc13a5) transporter cDNA [2] [3].
  • Uptake Buffer: The Na⁺-dependent transport was specifically calculated by subtracting the uptake in a Na⁺-free buffer (NMDG-Cl) from the uptake in a NaCl buffer [3].
  • Recovery Experiments: To test for irreversibility, after inhibitor exposure and subsequent washing, cells were incubated in a fresh inhibitor-free medium or buffer for a set time before citrate uptake was measured again. The inhibition persisted after washing, confirming the irreversible nature [1] [3].

Molecular Basis for Species Specificity

The species-specific action of BI01383298 is attributed to structural differences between human and mouse NaCT proteins, despite their 75% amino acid identity [4].

  • Molecular Modeling: Studies used the cryo-EM structure of human NaCT and homology modeling for the mouse protein to perform docking studies [1] [7]. These models identified that specific amino acid residues critical for binding BI01383298 are not conserved between the human and mouse transporters [1].
  • Differential Binding: The structural models suggest that BI01383298 binds to a specific site on the human NaCT protein that is either absent or structurally incompatible in mouse Nact, explaining the complete lack of inhibitory effect in the mouse ortholog [1].

Important Research Considerations

  • Irreversible Inhibition: The irreversible mechanism of BI01383298 is a distinct feature among known NaCT inhibitors, which has important implications for its use in long-term cell culture studies and for interpreting pharmacokinetic and pharmacodynamic data [1].
  • Substrate-Dependent Inhibition: A 2022 study revealed a nuance: while BI01383298 inhibits citrate uptake only in human NaCT, it could inhibit the transport of L-arginine and its derivatives (e.g., ADMA, L-homoarginine) mediated by both human and mouse transporters [4]. This suggests that the inhibitor's binding and effect may vary depending on the substrate being transported.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

444.0477472 g/mol

Monoisotopic Mass

444.0477472 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

Explore Compound Types